(Z)-Akuammidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+/t15-,17-,18-,21-/m0/s1 |
InChI Key |
RCEFXZXHYFOPIE-DNTDCJNWSA-N |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Akuammidine natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (Z)-Akuammidine
Introduction
This compound is a monoterpene indole alkaloid that has garnered significant scientific interest due to its complex chemical structure and potential pharmacological applications[1]. Primarily recognized for its interaction with opioid receptors, this bioactive compound is a subject of research in pain modulation and cellular signaling pathways[1][2]. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological interactions for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is found in several plant species, predominantly within the Apocynaceae family. The primary and most commercially relevant source is the seeds of the West African tree, Picralima nitida[1][3]. Other notable sources include various species of Vinca and Aspidosperma.
The seeds of Picralima nitida, commonly known as akuamma seeds, have a history of use in traditional African medicine for treating pain and fever[3][4]. The plant's stem bark, fruit rind, and seeds are all known to contain a variety of indole alkaloids, including this compound[5]. In addition to Picralima nitida, this compound has been identified in other plants such as Vinca minor (lesser periwinkle) and Aspidosperma quebracho-blanco[6][7][8]. In Vinca minor, while present, it is considered a minor alkaloid constituent[9]. The quantitative presence of total alkaloids in the stem bark of Picralima nitida has been reported to be around 2.43%[10].
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The complexity of the alkaloid mixture in the raw plant material necessitates sophisticated separation techniques to achieve high purity.
General Experimental Workflow
The general procedure for isolating this compound involves initial solvent extraction from the powdered plant material, followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. Further purification is then achieved using various chromatographic techniques.
Detailed Experimental Protocols
Protocol 1: Isolation from Picralima nitida Seeds using pH-Zone-Refining Countercurrent Chromatography [4][11]
This method is particularly effective for separating complex mixtures of alkaloids with similar properties.
-
Initial Extraction :
-
Powdered Picralima nitida seeds are subjected to extraction with a suitable organic solvent like dichloromethane (DCM).
-
The resulting extract contains a mixture of akuamma alkaloids.
-
-
Liquid-Liquid Extraction and Crystallization :
-
Initial purification can be achieved through liquid-liquid extraction to separate alkaloids based on their solubility and polarity.
-
Selective crystallization can be employed to isolate some of the more abundant alkaloids. However, for alkaloids like this compound, which may be present in lower concentrations or have similar solubility to other alkaloids, further purification is necessary.
-
-
pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) :
-
A two-phase solvent system is selected. A common system is hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water, modified with an acid (e.g., 10 mM HCl) or a base (e.g., 10 mM triethylamine) to optimize the partition coefficients (K) of the target alkaloids.
-
The crude alkaloid extract is loaded onto the CCC column.
-
The separation is based on the differential partitioning of the alkaloids between the two liquid phases as the mobile phase moves through the stationary phase, with the pH gradient facilitating the separation.
-
Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.
-
-
Identification and Characterization :
-
The purified fractions are subjected to spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of this compound by comparing the data with literature values.
-
Protocol 2: Isolation from Vinca minor Leaves [12]
-
Extraction :
-
100–150 g of dried and powdered Vinca minor leaves are submerged in ethyl acetate for 30 minutes.
-
The extract volume is reduced using a rotary evaporator.
-
-
Acid-Base Extraction :
-
The concentrated ethyl acetate extract is then extracted with 1 M HCl.
-
The acidic aqueous layer, now containing the protonated alkaloids, is basified to pH 8 with NaOH.
-
This basic solution is then back-extracted with ethyl acetate to recover the total alkaloid fraction in the organic phase.
-
-
Thin-Layer Chromatography (TLC) :
-
The total alkaloid extract is separated by preparative TLC using a solvent system of ethyl acetate:methanol (9:1, v/v).
-
The separated bands are visualized (e.g., under UV light), and the band corresponding to the target alkaloids is scraped from the plate.
-
-
Further Purification :
-
The harvested silica is extracted to recover the alkaloids.
-
If necessary, a second TLC separation using a different solvent system (e.g., pure methanol) is performed to isolate pure compounds.
-
Quantitative Data
The yield of this compound can vary significantly depending on the natural source, the specific part of the plant used, geographical location, and the extraction and purification methods employed. The following table summarizes available data on the presence and quantification of this compound and related alkaloids.
| Plant Source | Plant Part | Compound | Quantity/Yield | Reference |
| Picralima nitida | Stem Bark | Total Alkaloids | 2.43% of dry weight | [10] |
| Picralima nitida | Seeds | This compound | Major alkaloid | [4][5] |
| Vinca minor | Leaves | This compound | Minor alkaloid | [9] |
Biological Activity and Signaling Pathway
This compound's primary pharmacological activity is its interaction with opioid receptors. It acts as an agonist, with a notable preference for the µ-opioid receptor (MOR).
This compound has been shown to bind to µ-, δ-, and κ-opioid receptors with Ki values of 0.6 µM, 2.4 µM, and 8.6 µM, respectively[2][13]. Its agonist activity at the µ-opioid receptor is considered weak[14][15]. This interaction is believed to be the basis for the traditional use of Picralima nitida seeds as an analgesic[3]. The agonist action of akuammidine at µ-opioid receptors has been confirmed through antagonism by naloxone and the selective µ-opioid receptor antagonist CTOP[2].
Conclusion
This compound is a pharmacologically relevant indole alkaloid primarily sourced from Picralima nitida. Its isolation requires multi-step extraction and advanced chromatographic techniques to achieve high purity. Understanding the nuances of its natural distribution and the detailed protocols for its purification are crucial for advancing research into its therapeutic potential, particularly in the development of novel analgesics and other neuropharmacological agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising natural product.
References
- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picralima - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]
- 6. Akuammidine | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plant Vinca minor (Apocynaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of (Z)-Akuammidine in Picralima nitida
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-Akuammidine, a prominent monoterpenoid indole alkaloid found in Picralima nitida. The document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It is designed to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and pharmacology who are interested in the biosynthesis and potential applications of this class of compounds.
The biosynthesis of this compound is a complex process that is part of the broader sarpagan and akuammiline alkaloid biosynthetic network. While the complete pathway has been elucidated through studies across various species of the Apocynaceae family, this guide focuses on the core enzymatic reactions leading to this compound, with specific data drawn from closely related organisms where direct information from Picralima nitida is not yet available.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound originates from the universal monoterpenoid indole alkaloid precursor, strictosidine. The pathway involves a series of enzymatic transformations, including condensation, deglycosylation, reduction, and cyclization reactions.
The initial and pivotal step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to yield strictosidine.[1] This is the committed step for the biosynthesis of the vast majority of indole alkaloids.[1] Following its synthesis, strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to form strictosidine aglycone. This unstable intermediate is then converted to the central intermediate, geissoschizine.
The key branching point towards the sarpagan and akuammiline alkaloids is the oxidative cyclization of geissoschizine. This reaction is catalyzed by a cytochrome P450-dependent enzyme known as sarpagan bridge enzyme (SBE) .[2] SBE facilitates the formation of a C5-C16 bond, leading to the production of polyneuridine aldehyde and its C16 epimer, akuammidine aldehyde.[2] this compound is then derived from akuammidine aldehyde through subsequent enzymatic modifications, which may involve reductases and deformylases.
Quantitative Data
Quantitative kinetic data for the enzymes specifically from Picralima nitida are not extensively documented in the current literature. However, studies on homologous enzymes from other Apocynaceae species provide valuable insights into their catalytic efficiencies.
Table 1: Kinetic Parameters of Strictosidine Synthase (STR) from Catharanthus roseus
| Substrate | Apparent Km (mM) | Reference |
| Tryptamine | 2.3 | [3] |
| Secologanin | 3.4 | [3] |
Table 2: Kinetic Parameters of Sarpagan Bridge Enzyme (SBE) Homologs
| Enzyme Source | Substrate | Apparent Km (µM) | Reference |
| Rauvolfia serpentina | Geissoschizine | 22.5 | [2] |
| Gelsemium sempervirens | Geissoschizine | 35.3 | [2] |
| Catharanthus roseus | Tetrahydroalstonine | 19.6 | [2] |
Table 3: Quantitative Phytochemical Analysis of Picralima nitida Seeds and Pods
| Phytochemical | Seed Extract (%) | Pod Extract (%) | Reference |
| Alkaloids | 6.0 | 7.6 | [4] |
Note: The data in Tables 1 and 2 are from homologous enzymes and serve as an illustrative reference for the catalytic properties of enzymes in the this compound biosynthetic pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced molecular biology and analytical chemistry techniques. The following are detailed methodologies for key experiments cited in the literature.
3.1. Heterologous Expression and Characterization of Biosynthetic Enzymes
This protocol describes the functional characterization of enzymes like STR and SBE by expressing them in a heterologous host system.
-
Gene Cloning and Vector Construction: The open reading frames of the candidate genes (e.g., STR, SBE) are amplified from a cDNA library of the source organism (e.g., P. nitida or a related species) using PCR. The amplified DNA is then cloned into an appropriate expression vector, such as a yeast expression vector (e.g., pYES-DEST52) or a plant expression vector (e.g., pEAQ-HT).
-
Heterologous Expression:
-
Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. The transformed yeast is cultured in an appropriate medium to induce protein expression. For cytochrome P450 enzymes like SBE, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[5]
-
Nicotiana benthamiana (Transient Expression): The plant expression vector is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of N. benthamiana. The plant machinery transcribes and translates the gene of interest, producing the active enzyme within the leaf tissue.
-
-
Enzyme Assays:
-
Microsome Preparation (for P450s): For membrane-bound enzymes like SBE expressed in yeast, microsomal fractions are prepared by differential centrifugation of the cell lysate.
-
In Vitro Assay: The prepared enzyme (e.g., purified STR or SBE-containing microsomes) is incubated with the substrate (e.g., tryptamine and secologanin for STR; geissoschizine for SBE) in a suitable buffer at an optimal temperature and pH. The reaction is typically initiated by adding a cofactor (e.g., NADPH for SBE).
-
Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the enzymatic products by comparison with authentic standards.[2]
-
3.2. Virus-Induced Gene Silencing (VIGS)
VIGS is a reverse genetics tool used to study the function of a gene by transiently silencing its expression in the plant.
-
Vector Construction: A fragment of the target gene is cloned into a VIGS vector, such as a Tobacco Rattle Virus (TRV)-based vector.[6][7]
-
Plant Inoculation: The VIGS construct, along with a helper plasmid, is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves or other suitable tissues of the plant (e.g., a species of the Apocynaceae family).[6]
-
Gene Silencing and Metabolite Analysis: The virus spreads systemically through the plant, and the plant's RNA interference machinery recognizes the viral RNA carrying the target gene fragment, leading to the degradation of the endogenous mRNA of the target gene. After a period of incubation, the metabolic profile of the silenced plants is compared to that of control plants (inoculated with an empty vector). A decrease in the concentration of a specific metabolite in the silenced plants suggests that the silenced gene is involved in its biosynthesis. Metabolite analysis is typically performed using LC-MS.
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.
Caption: Biosynthetic pathway of this compound from primary precursors.
Caption: Experimental workflow for enzyme characterization.
References
- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 2. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biolistic-Mediated Virus-Induced Gene Silencing in Apocynaceae to Map Biosynthetic Pathways of Alkaloids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
(Z)-Akuammidine: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of (Z)-Akuammidine, an indole alkaloid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties
This compound, also known as (19Z)-Rhazine, is a natural product primarily isolated from plants of the Apocynaceae family, such as Picralima nitida and Gelsemium elegans[1]. Its complex polycyclic structure and biological activity have made it a subject of interest in medicinal chemistry and pharmacology.
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][2] |
| Molecular Weight | 352.4 g/mol | [1][2] |
| Appearance | Crystalline solid/Powder | [1] |
| Melting Point | 240-242 °C | [1] |
| Boiling Point (Predicted) | 513.0 ± 50.0 °C | [1] |
| pKa (Predicted) | 14.79 ± 0.10 | [1] |
| XLogP3 | 1.5 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Purity (Commercially Available) | >98% | [1] |
| CAS Number | 113973-31-2 | [1] |
Spectroscopic Data
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physical and chemical properties of this compound. These protocols are based on standard laboratory techniques for the analysis of organic compounds, particularly alkaloids.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (240-242 °C).
-
Data Recording: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. The melting point is reported as this range.
Determination of pKa by NMR Spectroscopy
The acid dissociation constant (pKa) of this compound can be determined by monitoring the chemical shifts of specific protons as a function of pH using ¹H NMR spectroscopy.
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O/methanol-d₄) across a range of pH values.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Identify a proton signal that shows a significant chemical shift change with pH. Plot the chemical shift of this proton against the pH of the solution.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Isolation by pH-Zone-Refining Countercurrent Chromatography
A general workflow for the isolation of akuamma alkaloids, including this compound, from Picralima nitida seeds is outlined below. This method separates compounds based on their pKa and hydrophobicity.
Protocol Details:
-
Extraction: Ground seeds of Picralima nitida are extracted with a suitable solvent such as methanol to obtain a crude alkaloid extract.
-
Chromatography: The crude extract is subjected to pH-zone-refining countercurrent chromatography. A two-phase solvent system (e.g., methyl tert-butyl ether-acetonitrile-water) is employed, with an acid (e.g., HCl) in the mobile phase and a base (e.g., triethylamine) in the stationary phase to create a pH gradient.
-
Separation: The alkaloids partition between the two phases based on their pKa values and hydrophobicity, leading to their separation.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification and Identification: Fractions containing the target compound are combined, and the solvent is removed. The purity of the isolated this compound is assessed by HPLC, and its structure is confirmed by NMR and mass spectrometry.
Biological Activity and Signaling Pathway
This compound is reported to have potential analgesic and antineoplastic effects. Its analgesic properties are believed to be mediated through its interaction with opioid receptors, particularly as a μ-opioid receptor agonist[1]. The binding of this compound to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain perception.
The following diagram illustrates the proposed signaling pathway of this compound at the μ-opioid receptor.
Pathway Description:
-
This compound Binding: this compound binds to the extracellular domain of the μ-opioid receptor.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (Gi/o). The G-protein exchanges GDP for GTP and dissociates into its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated α subunit of the G-protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The reduction in cAMP and the direct action of the G-protein subunits lead to the opening of potassium channels (hyperpolarization) and the closing of calcium channels, which decreases neurotransmitter release.
-
Analgesic Effect: The overall effect is a reduction in neuronal excitability, leading to the analgesic properties of the compound.
-
β-Arrestin Pathway: Additionally, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
References
(Z)-Akuammidine: An In-Depth Technical Guide for Researchers
(Z)-Akuammidine (CAS Number: 113973-31-2) is an indole alkaloid that has garnered significant interest within the scientific community for its potential as a potent µ-opioid agonist.[1] Isolated from natural sources such as the roots of Gelsemium elegans and the seeds of Picralima nitida, this compound presents a complex chemical structure and promising pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological activity with a focus on its interaction with opioid receptors, and insights into its synthesis and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.
Chemical and Physical Properties
This compound, also known as (19Z)-Rhazine, is a crystalline solid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol .[1][4] Its chemical structure and key physicochemical properties are summarized in the table below. While some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 113973-31-2 | [1][2][4] |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][5] |
| Molecular Weight | 352.43 g/mol | [4][6] |
| Appearance | Crystalline solid | [1][6] |
| Melting Point | 240-242 °C | [1][4] |
| Boiling Point (Predicted) | 513.0 ± 50.0 °C | [1] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 14.79 ± 0.10 | [1] |
| Purity | >98% (Commercially available) | [1][6] |
Pharmacological Activity: A Focus on Opioid Receptors
Opioid Receptor Binding Affinity of Akuammidine
Research on Akuammidine has demonstrated a preference for the µ-opioid receptor. The binding affinities (Ki) at the µ, δ, and κ-opioid binding sites are presented in the following table.
| Receptor Subtype | Ki (µM) |
| µ-opioid receptor | 0.6 |
| δ-opioid receptor | 2.4 |
| κ-opioid receptor | 8.6 |
Data from Menzies et al. (1998) for Akuammidine.[7]
These findings suggest that while Akuammidine interacts with multiple opioid receptors, it exhibits the highest affinity for the µ-opioid receptor. It is important to note that this data is for the (E)-isomer, and further studies are required to determine the precise binding profile of this compound.
Mechanism of Action: µ-Opioid Receptor Signaling
As a µ-opioid receptor agonist, this compound is expected to modulate downstream signaling pathways upon binding to the receptor. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of this pathway leads to a cascade of intracellular events, ultimately resulting in the modulation of neuronal excitability and neurotransmitter release, which are central to its analgesic effects.
The following diagram illustrates the canonical µ-opioid receptor signaling pathway.
Caption: Canonical µ-opioid receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for advancing research in this area. While specific, published step-by-step protocols for this compound are limited, this section outlines general methodologies based on the available literature for related compounds and standard pharmacological assays.
Synthesis of this compound
The total synthesis of complex indole alkaloids like this compound is a challenging endeavor. Published synthetic routes for related sarpagine-ajmaline-koumine type alkaloids often involve multi-step sequences. A key transformation in the synthesis of both akuammidine and this compound involves an aldol condensation with formaldehyde. The following diagram provides a high-level overview of a potential synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
In Vitro Biological Evaluation: Radioligand Binding Assay
To determine the binding affinity of this compound for opioid receptors, a competitive radioligand binding assay is a standard method.
Objective: To determine the inhibitory constant (Ki) of this compound at the µ, δ, and κ-opioid receptors.
Materials:
-
Membrane preparations from cells expressing the human µ, δ, or κ-opioid receptor.
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
This compound test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., naloxone).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Biological Evaluation: Hot Plate Test for Analgesia
The hot plate test is a common in vivo assay to assess the analgesic effects of opioid agonists.
Objective: To evaluate the antinociceptive efficacy of this compound in a rodent model.
Materials:
-
Male or female mice or rats of a specific strain (e.g., C57BL/6 mice).
-
Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
This compound solution for injection (e.g., subcutaneous or intraperitoneal).
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
Protocol:
-
Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or the positive control to different groups of animals.
-
Post-treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a promising natural product with potent µ-opioid agonist activity. Its complex structure presents a challenge for synthetic chemists but also offers opportunities for the development of novel analgesics. This technical guide has summarized the current knowledge on this compound, including its physicochemical properties, pharmacological profile, and general experimental methodologies. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and in vivo efficacy of this compound. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.
References
- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. pnas.org [pnas.org]
- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Initial pharmacological screening of (Z)-Akuammidine
An In-Depth Technical Guide to the Initial Pharmacological Screening of (Z)-Akuammidine
Introduction
This compound is a prominent indole alkaloid derived from the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1] Traditionally, these seeds have been utilized in folk medicine for the management of pain and fever.[2][3] Modern pharmacological investigations have sought to elucidate the scientific basis for these ethnobotanical uses, focusing on the interaction of constituent alkaloids, such as this compound, with various central nervous system targets. This document provides a comprehensive technical overview of the initial pharmacological screening of this compound, detailing its receptor interaction profile, functional activity, and in vivo effects. The primary focus of initial research has been on its activity at opioid receptors.[2][3][4]
Pharmacological Profile: Quantitative Data Summary
The initial pharmacological evaluation of this compound has centered on its affinity for and activity at opioid receptors. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: Opioid Receptor Binding Affinity of this compound
This table presents the dissociation constants (Kᵢ) of this compound at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Lower Kᵢ values are indicative of higher binding affinity.
| Receptor Subtype | Kᵢ (µM) | Reference |
| Mu (µ) Opioid Receptor | 0.32 - 0.6 | [4][5][6][7] |
| Delta (δ) Opioid Receptor | 2.4 | [4] |
| Kappa (κ) Opioid Receptor | 8.6 | [4][5] |
Data indicate a preferential binding affinity of this compound for the µ-opioid receptor over the κ- and δ-opioid receptors.[4][5]
Table 2: In Vitro Functional Activity of this compound
This table summarizes the functional activity of this compound at the µ-opioid receptor, specifically its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger.
| Assay | Cell Line | Parameter | Value (µM) | Reference |
| cAMP Inhibition | HEK-293 | IC₅₀ | 3.14 | [6][7] |
The IC₅₀ value reflects the concentration of this compound required to inhibit 50% of the forskolin-induced cAMP production, confirming its agonist activity at the µ-opioid receptor.[6][7]
Table 3: In Vivo Antinociceptive Effects of this compound
This table outlines the experimental conditions and outcomes of in vivo studies designed to assess the analgesic (antinociceptive) properties of this compound in animal models of pain.
| Assay | Animal Model | Doses Tested (mg/kg, s.c.) | Outcome | Reference |
| Tail Flick | C57BL/6 Mice | 3, 10, 30 | Limited efficacy | [2][8] |
| Hot Plate | C57BL/6 Mice | 3, 10, 30 | Limited efficacy | [2][8] |
Despite demonstrating in vitro agonist activity at the µ-opioid receptor, this compound showed limited antinociceptive effects in these standard thermal pain assays.[2]
Mechanism of Action and Signaling
This compound's primary mechanism of action is as an agonist at the µ-opioid receptor (µOR).[4][9][10] Upon binding, it activates the receptor, which is a G-protein coupled receptor (GPCR). This activation preferentially engages the Gαᵢ/₀ subunit of the associated heterotrimeric G-protein. The activated Gαᵢ/₀ subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic AMP (cAMP).[6][7] This signaling cascade is a hallmark of µOR agonists. Studies have also shown that this compound causes minimal recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as mediating alternative signaling pathways.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections describe the key experimental protocols used in the initial screening of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective : To quantify the affinity of this compound for µ, κ, and δ opioid receptors.
-
Materials :
-
Cell membranes prepared from HEK-293 cells stably expressing the human µ, κ, or δ opioid receptor.
-
Radioligands: [³H]DAMGO (for µOR), [³H]U-69,593 (for κOR), and [³H]DPDPE (for δOR).[2][6]
-
This compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure :
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound, this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
Data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Inhibition GloSensor™ Assay
This functional assay measures the ability of an agonist to activate Gαᵢ/₀-coupled receptors and inhibit adenylyl cyclase activity.
-
Objective : To determine the potency (IC₅₀) and efficacy of this compound as a functional agonist at the µ-opioid receptor.
-
Materials :
-
Procedure :
-
Transfected cells are plated in a multi-well plate and incubated.
-
The cells are then incubated with the GloSensor™ cAMP reagent.
-
Varying concentrations of this compound are added to the wells, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
-
Data are normalized to the response of forskolin alone and plotted against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
In Vivo Thermal Nociception Assays
These behavioral assays in animals are used to assess the potential analgesic effects of a compound.
-
Objective : To evaluate the antinociceptive efficacy of this compound in mouse models of acute thermal pain.[2][8]
-
Compound Administration : this compound is administered, typically via subcutaneous (s.c.) injection, at various doses (e.g., 3, 10, 30 mg/kg).[2][8]
-
A. Tail Flick Assay :
-
A baseline latency for the mouse to flick its tail away from a radiant heat source is measured.
-
After administration of this compound or vehicle, the tail-flick latency is measured at several time points (e.g., 15, 30, 60, 90 minutes).
-
A cut-off time is established to prevent tissue damage.
-
Data are often expressed as the Maximum Possible Effect (%MPE).
-
-
B. Hot Plate Assay :
-
The mouse is placed on a surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline.
-
Following compound administration, the latency is re-measured at various time points.
-
A cut-off time is used to prevent injury.
-
Results are analyzed and expressed as %MPE.
-
Conclusion
The initial pharmacological screening of this compound reveals it to be a µ-opioid receptor-preferring agonist.[4][5] It demonstrates moderate affinity and functional potency in vitro, consistent with the molecular actions of classical opioid analgesics.[6][7] However, this in vitro profile did not translate into significant antinociceptive efficacy in animal models of thermal pain at the doses tested.[2][8] This discrepancy highlights the complexity of drug action and the importance of comprehensive screening cascades. Future research may explore the compound's activity in different pain models (e.g., inflammatory, neuropathic), investigate its potential modulation of other receptor systems such as the adrenergic and serotonergic systems[1], and use its unique scaffold as a starting point for the development of novel opioid receptor modulators with potentially improved therapeutic properties.[2]
References
- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Akuammidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of akuammidine alkaloids. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the isolation of these compounds, their characterization through various analytical techniques, and their interaction with key biological targets.
Introduction: The Rise of Akuammidine Alkaloids
The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Among the myriad of plant-derived compounds, alkaloids have historically been a rich source of medicines and pharmacological tools. The akuammidine alkaloids, a class of monoterpenoid indole alkaloids, have emerged as a significant area of study due to their intriguing chemical structures and promising biological activities.
The primary source of these alkaloids is the seeds of the West African tree Picralima nitida, traditionally used for its analgesic and antipyretic properties.[1] This traditional use has spurred scientific investigation into the constituent alkaloids, with akuammidine being a prominent member. This guide will delve into the scientific journey of akuammidine and its related compounds, from their discovery to their current status as potential leads for drug development.
Discovery and History
The story of akuammidine alkaloids is intrinsically linked to the ethnobotanical use of Picralima nitida. The traditional use of its seeds as a pain reliever prompted early phytochemical investigations. The term "akuammiline," which describes the broader class of related alkaloids, is derived from "akuamma," one of the local names for the plant.[2]
Initial studies in the mid-20th century led to the isolation and characterization of several alkaloids from P. nitida seeds, including akuammine, pseudoakuammigine, and akuammidine.[2][3] These early efforts laid the groundwork for a deeper understanding of the complex chemical makeup of this plant. Subsequent research has not only focused on Picralima nitida but has also identified akuammidine and related alkaloids in other plant species, such as Alstonia scholaris and Vinca minor.
Physicochemical and Spectroscopic Data
The precise characterization of a natural product is fundamental to its development as a research tool or therapeutic agent. The following table summarizes the key physicochemical and spectroscopic data for akuammidine.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 352.4 g/mol |
| Monoisotopic Mass | 352.1787 Da |
| CAS Number | 639-36-1 |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.49 (d, J=7.5 Hz, 1H), 7.30 (d, J=8.1 Hz, 1H), 7.14 (t, J=7.7 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 5.45 (q, J=6.8 Hz, 1H), 4.17 (s, 1H), 3.75 (s, 3H), 3.65 (d, J=11.5 Hz, 1H), 3.55 (d, J=11.5 Hz, 1H), 3.20-3.05 (m, 2H), 2.80-2.65 (m, 2H), 2.55 (m, 1H), 2.40 (m, 1H), 1.68 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.1, 140.2, 136.4, 128.0, 121.8, 119.5, 118.8, 111.1, 108.2, 65.8, 60.4, 52.8, 52.3, 51.8, 49.6, 45.9, 35.2, 31.9, 29.7, 21.1, 12.4 |
| Mass Spectrometry (ESI-MS) | m/z 353.1865 [M+H]⁺ |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of akuammidine alkaloids, compiled from established literature.
Isolation of Akuammidine from Picralima nitida Seeds by pH-Zone-Refining Countercurrent Chromatography
This method allows for the efficient separation and purification of alkaloids from a complex plant extract.[1][4]
-
Extraction:
-
Macerate 250 g of powdered Picralima nitida seeds in a methanolic hydrochloric acid solution (400 mL) with stirring for 2 hours.
-
Filter the mixture and evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the resulting extract in 400 mL of 2N aqueous hydrochloric acid.
-
Wash the acidic aqueous solution with hexanes (3 x 400 mL) to remove non-polar compounds.
-
Extract the aqueous layer with dichloromethane (3 x 400 mL).
-
Combine the dichloromethane layers and evaporate to dryness to yield the crude alkaloid fraction.
-
-
pH-Zone-Refining Countercurrent Chromatography:
-
Prepare a two-phase solvent system of methyl tert-butyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).
-
Add triethylamine (TEA) to the organic (upper) phase as a retainer and hydrochloric acid (HCl) to the aqueous (lower) phase as an eluter.
-
Dissolve the crude alkaloid fraction in a suitable volume of the two-phase solvent system.
-
Perform the separation on a countercurrent chromatography instrument, eluting with the aqueous phase.
-
Monitor the effluent by UV detection (e.g., at 254 nm) and collect fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing akuammidine.
-
Combine the pure fractions and evaporate the solvent to obtain purified akuammidine.
-
Opioid Receptor Binding Assay
This protocol is used to determine the binding affinity of akuammidine for different opioid receptor subtypes.[5][6]
-
Materials:
-
Cell membranes expressing human µ (mu), δ (delta), or κ (kappa) opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Naloxone (for determination of non-specific binding).
-
Test compound (akuammidine) dissolved in an appropriate solvent.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of akuammidine, and the appropriate radioligand at a concentration near its Kd.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for akuammidine using competitive binding analysis software.
-
Forskolin-Induced cAMP Inhibition Assay (GloSensor™ Assay)
This functional assay determines the effect of akuammidine on Gαi/o-coupled receptor signaling.[5][7]
-
Cell Culture and Transfection:
-
Culture HEK-293 cells stably expressing the opioid receptor of interest.
-
Transiently transfect the cells with a GloSensor™ cAMP plasmid.
-
-
Assay Procedure:
-
Plate the transfected cells in a 384-well white-walled assay plate.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.
-
Add varying concentrations of akuammidine to the wells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Measure luminescence immediately using a luminometer.
-
Plot the luminescence signal against the concentration of akuammidine to determine the EC₅₀ value for the inhibition of forskolin-induced cAMP production.
-
Biological Activity and Signaling Pathways
Akuammidine and related alkaloids have been shown to primarily interact with the endogenous opioid system.[6] This interaction is the likely basis for the traditional use of Picralima nitida seeds for pain relief.
Opioid Receptor Activity
Radioligand binding studies have demonstrated that akuammidine binds to µ-, δ-, and κ-opioid receptors with varying affinities. It shows a preference for the µ-opioid receptor.[6] Functional assays, such as the forskolin-induced cAMP inhibition assay, have confirmed that akuammidine acts as an agonist at the µ-opioid receptor.[5]
Table of Biological Activity Data for Akuammidine Alkaloids
| Alkaloid | Receptor | Assay Type | Value (µM) | Reference |
| Akuammidine | µ-opioid | Binding (Ki) | 0.6 | [6] |
| δ-opioid | Binding (Ki) | 2.4 | [6] | |
| κ-opioid | Binding (Ki) | 8.6 | [6] | |
| Akuammine | µ-opioid | Binding (Ki) | 0.5 | [6] |
| Akuammicine | κ-opioid | Binding (Ki) | 0.2 | [6] |
| Akuammicine | κ-opioid | cAMP (EC₅₀) | 1.2 | [8] |
| Pseudoakuammigine | µ-opioid | Agonist (potency) | 2.6 - 5.2 | [3] |
Signaling Pathway of Akuammidine at the µ-Opioid Receptor
Experimental and Drug Discovery Workflow
The process of discovering and characterizing a natural product like akuammidine follows a systematic workflow, from the initial ethnobotanical lead to detailed pharmacological profiling.
Conclusion and Future Directions
Akuammidine and its related alkaloids represent a fascinating class of natural products with a rich history rooted in traditional medicine. Modern scientific techniques have allowed for their detailed chemical and pharmacological characterization, revealing them as modulators of the opioid system. The data and protocols presented in this guide provide a solid foundation for further research into these compounds.
Future research should focus on a number of key areas:
-
Total Synthesis: The development of efficient and scalable total syntheses of akuammidine and its analogs will be crucial for detailed structure-activity relationship studies and the generation of novel chemical entities.
-
Pharmacological Profiling: A more comprehensive understanding of the pharmacology of these alkaloids is needed, including their effects on receptor trafficking, downstream signaling pathways beyond cAMP, and potential for biased agonism.
-
In Vivo Efficacy and Safety: Rigorous preclinical studies are required to evaluate the in vivo efficacy of akuammidine alkaloids in various pain models and to assess their safety profiles, including their potential for tolerance and dependence.
The continued exploration of akuammidine alkaloids holds significant promise for the development of new and potentially safer analgesic drugs. This in-depth technical guide serves as a valuable resource to support and inspire these future research endeavors.
References
- 1. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to (Z)-Akuammidine (C21H24N2O3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Akuammidine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. Primarily isolated from plant species such as Gelsemium elegans and the seeds of Picralima nitida, this natural compound has garnered significant interest within the scientific community.[1][2][3] Its pharmacological profile is characterized by its interaction with opioid receptors, exhibiting a preference for the μ-opioid receptor. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its primary signaling pathway. The information is presented to support further research and development of this promising bioactive molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of future experiments.
| Property | Value | Source |
| Molecular Formula | C21H24N2O3 | [1] |
| Molecular Weight | 352.4 g/mol | [1] |
| IUPAC Name | methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | [1] |
| Canonical SMILES | CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | [1] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Melting Point | 240 °C | [2] |
| Boiling Point | 513 °C | [2] |
Biological Activity: Opioid Receptor Binding
This compound has been identified as an agonist at opioid receptors, with a notable preference for the μ-opioid receptor. The binding affinities, expressed as Ki values, are summarized in Table 2. This opioidergic activity is the foundation for its potential therapeutic applications, particularly in analgesia.
| Receptor | Ki (μM) | Source |
| μ-opioid receptor | 0.6 | |
| δ-opioid receptor | 2.4 | |
| κ-opioid receptor | 8.6 |
Experimental Protocols
Isolation of this compound from Picralima nitida Seeds
The following protocol is a summary of the method described by Creed et al. (2020) for the isolation of akuammidine using pH-zone-refining countercurrent chromatography.
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The ground seeds of Picralima nitida are subjected to extraction with dichloromethane (DCM).
-
Chromatography: The resulting crude extract is then purified using pH-zone-refining countercurrent chromatography.
-
Fractionation: Elution of the alkaloids is achieved over a pH gradient, with different alkaloids partitioning at different pH ranges.
-
Identification: The collected fractions are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of this compound.
Total Synthesis of Akuammidine
The first total synthesis of akuammidine was reported by Zhang et al. (2022). While a detailed, step-by-step protocol is not provided in the publication, the key synthetic step involves an Aldol condensation with formaldehyde.
Key Synthetic Step:
-
An advanced intermediate (compound 24 in the publication) is treated with lithium diisopropylamide (LDA).
-
The resulting enolate is then reacted with formaldehyde to introduce the hydroxymethyl group at the C16 position, yielding the desired akuammidine stereoisomer.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of this compound to opioid receptors.
Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the Ki values are calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound at the μ-opioid receptor by measuring the inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the μ-opioid receptor and a cAMP biosensor (e.g., GloSensor) are cultured.
-
Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of this compound.
-
Measurement: The luminescence signal from the cAMP biosensor is measured over time.
-
Data Analysis: The inhibition of the forskolin-induced cAMP production by this compound is quantified, and EC50 values are determined from the concentration-response curves.
Signaling Pathway
This compound acts as a G protein-biased agonist at the μ-opioid receptor. Upon binding, it preferentially activates the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Notably, this activation occurs with low recruitment of β-arrestin 2, which is a pathway associated with some of the adverse effects of traditional opioids.
Signaling Pathway of this compound at the μ-Opioid Receptor
Caption: Signaling pathway of this compound at the μ-opioid receptor.
Conclusion
This compound is a compelling natural product with well-defined interactions at opioid receptors. Its G protein-biased agonism at the μ-opioid receptor suggests a potential for developing novel analgesics with an improved side-effect profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing alkaloid. Further research into its total synthesis, downstream signaling, and in vivo efficacy is warranted to fully elucidate its pharmacological properties and potential clinical applications.
References
Spectroscopic and Mechanistic Insights into (Z)-Akuammidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid (Z)-Akuammidine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented. Furthermore, this guide delves into the primary signaling pathway through which this compound is understood to exert its biological effects, visualized through a detailed diagram.
Spectroscopic Data of this compound
This compound, a notable indole alkaloid, possesses the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol .[1] Its spectroscopic data are crucial for its identification, characterization, and analysis in various experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR spectral data for Akuammidine, presumed to be the (Z)-isomer, in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).
Table 1: ¹H NMR Spectroscopic Data for Akuammidine
| Proton | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity | J (Hz) |
| H-Ar | 7.39 | d | 7.7 |
| H-Ar | 7.29 | d | 8.0 |
| H-Ar | 7.06 | t | 7.4 |
| H-Ar | 6.98 | t | 7.4 |
| H-vinyl | 5.47 | q | 6.7 |
| H-CH₂ | 4.25 | d | 9.7 |
| H-CH₂ | 3.80 | d | 9.7 |
Data from Creed et al., 2020.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.
Table 2: Mass Spectrometry Data for Akuammidine
| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| ESI | 353 | 166 |
Data from Vrabec et al.[3]
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and MS data presented above. These protocols are based on general procedures for the analysis of indole alkaloids.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and characterization.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)
-
Standard 5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD, 99.8% D)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data if needed.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
-
2D NMR Experiments (Optional): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To determine the mass of this compound and study its fragmentation pattern.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Reagents and Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for modifying the mobile phase)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase.
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water with 0.1% formic acid and acetonitrile).
-
Inject the sample onto the column.
-
Elute the compound using a gradient program, for example, increasing the percentage of acetonitrile over time to separate the analyte from other components.
-
-
MS Detection:
-
Operate the ESI source in positive ion mode.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500) to detect the protonated molecule [M+H]⁺.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 250-350°C, and appropriate nebulizer and drying gas flow rates.
-
-
MS/MS Fragmentation:
-
Select the [M+H]⁺ ion of this compound (m/z 353) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Scan for the resulting product ions to obtain the MS/MS spectrum.
-
Signaling Pathway of this compound
This compound is known to interact with opioid receptors, which are G-protein coupled receptors (GPCRs). Its analgesic effects are believed to be mediated through the modulation of the opioid receptor signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: Opioid Receptor Signaling Pathway of this compound.
Workflow of the Signaling Pathway:
-
This compound Binding: this compound acts as a ligand, binding to the extracellular domain of an opioid receptor, which is a type of G-protein coupled receptor (GPCR) embedded in the cell membrane.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein. The G-protein releases its bound GDP and binds GTP.
-
G-Protein Dissociation: The activated G-protein dissociates into its constituent subunits: Gα-GTP and Gβγ.
-
Downstream Effects of Gα-GTP: The Gα-GTP subunit typically inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA).
-
Downstream Effects of Gβγ: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the neuron and reduced excitability. It also inhibits voltage-gated calcium (Ca²⁺) channels, which reduces neurotransmitter release. Furthermore, the Gβγ subunit can activate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cellular Response: The combined effects of reduced neuronal excitability and decreased neurotransmitter release contribute to the analgesic (pain-relieving) effects associated with this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-Akuammidine and related akuammiline alkaloids. It is intended for researchers, scientists, and drug development professionals interested in the natural synthesis of these pharmaceutically relevant compounds. This document details the key enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the biosynthetic logic.
Introduction
This compound belongs to the akuammiline class of monoterpenoid indole alkaloids (MIAs), a diverse group of natural products with significant therapeutic potential.[1][2] These alkaloids are biosynthesized in various plant species, primarily within the Apocynaceae family.[1][3] The intricate stereochemical architecture of these molecules arises from a series of complex enzymatic reactions, starting from the central precursor strictosidine.[1] Understanding the biological origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
The Biosynthetic Pathway
The biosynthesis of this compound and related akuammiline alkaloids is a branched pathway that diverges from the central MIA intermediate, geissoschizine. The initial steps leading to geissoschizine are well-established and begin with the condensation of tryptamine and secologanin to form strictosidine, catalyzed by strictosidine synthase.[1] Following deglycosylation, a series of spontaneous reactions and enzymatic transformations lead to the formation of geissoschizine.
The key divergence point for the formation of the akuammiline scaffold occurs at the level of geissoschizine, which is a substrate for several homologous cytochrome P450 monooxygenases (CYPs).[1][4]
Key Enzymatic Steps:
-
Cyclization of Geissoschizine: The oxidative cyclization of 19E-geissoschizine is a critical step that determines the resulting alkaloid skeleton. This reaction is catalyzed by two main types of CYPs:
-
Sarpagan Bridge Enzymes (SBEs): These enzymes catalyze the formation of a C5-C16 bond, leading to the sarpagan scaffold. SBEs, such as those from Rauvolfia serpentina and Catharanthus roseus, primarily produce polyneuridine aldehyde (16R) and to a lesser extent, its 16S epimer, akuammidine aldehyde.[1][5][6]
-
Rhazimal Synthases (RHSs): Found in plants like Alstonia scholaris, RHSs catalyze the formation of a C7-C16 bond, producing the akuammilan scaffold precursor, rhazimal (16R).[1][4][7]
-
-
Formation of Akuammidine Aldehyde: Sarpagan Bridge Enzymes can produce both 16R (polyneuridine aldehyde) and 16S (akuammidine aldehyde) diastereomers.[3] The ratio of these products can vary depending on the specific SBE and plant species.
-
Reduction to this compound: Akuammidine aldehyde is subsequently reduced to this compound by an akuammidine aldehyde reductase (AAR) .[1] This enzyme has been identified and characterized, and it specifically reduces the aldehyde at C17 to a primary alcohol.[8]
The overall pathway leading to this compound is a branch of the sarpagan alkaloid biosynthesis.
Quantitative Data
The following table summarizes the available kinetic data for key enzymes in the biosynthesis of sarpagan and akuammiline alkaloids.
| Enzyme | Substrate | Apparent KM (µM) | Source Organism | Reference |
| Sarpagan Bridge Enzyme (RsSBE) | Geissoschizine | 22.5 | Rauvolfia serpentina | [5] |
| Sarpagan Bridge Enzyme (GsSBE) | Geissoschizine | 35.3 | Gelsemium sempervirens | [5] |
| Alstonine Synthase (CrCYP71AY1) | Tetrahydroalstonine | 19.6 | Catharanthus roseus | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
4.1. In Vitro Enzyme Assays
This protocol is adapted from studies on SBEs and RHSs.[1]
-
Enzyme Source: Microsomal fractions from yeast (Pichia pastoris or Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda) expressing the cytochrome P450 enzyme of interest (e.g., SBE or RHS) and a compatible cytochrome P450 reductase.
-
Reaction Mixture:
-
100 µL total volume
-
50 mM Tris-HCl buffer (pH 7.5)
-
1.5 mM NADPH
-
10-50 µg of microsomal protein
-
50 µM Geissoschizine (substrate)
-
-
Procedure:
-
Combine all components except the substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, geissoschizine.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
-
4.2. Heterologous Expression in Nicotiana benthamiana
This transient expression system is useful for rapid functional characterization of biosynthetic enzymes.[9]
-
Gene Constructs: Clone the coding sequences of the biosynthetic genes (e.g., SBE, AAR) into a plant expression vector (e.g., pEAQ-HT-DEST1) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Infiltration:
-
Grow the transformed Agrobacterium cultures to an OD600 of 0.8-1.0.
-
Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).
-
Infiltrate the abaxial side of young N. benthamiana leaves using a needleless syringe. For co-expression of multiple enzymes, mix the respective Agrobacterium cultures before infiltration.
-
-
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf tissue 5-7 days post-infiltration.
-
Freeze-dry and grind the tissue to a fine powder.
-
Extract the alkaloids with methanol or ethyl acetate.
-
Analyze the extracts by LC-MS/MS.
-
4.3. Analytical Methods
-
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120, EC-C18, 4.6 × 100 mm, 2.7 µm) is commonly used for separation.[1]
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid, is typically employed.[1]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the alkaloids.[1] Key MRM transitions for relevant compounds are:
-
Geissoschizine: [M+H]+ m/z 353
-
Akuammidine aldehyde/Polyneuridine aldehyde: [M+H]+ m/z 351
-
This compound: [M+H]+ m/z 353
-
-
-
NMR Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) is essential for the structural elucidation and stereochemical confirmation of the biosynthetic products.[1] 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on purified compounds.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway from primary precursors to this compound.
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for the discovery and characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of this compound is a fascinating example of the complex enzymatic machinery that plants employ to generate chemical diversity. The elucidation of this pathway, particularly the roles of Sarpagan Bridge Enzymes and Akuammidine Aldehyde Reductase, opens up new avenues for the biotechnological production of this and other related alkaloids. Further research into the regulation of this pathway and the characterization of additional downstream enzymes will be crucial for harnessing its full potential in drug discovery and development. This guide provides a solid foundation for researchers to delve deeper into this exciting field of natural product biosynthesis.
References
- 1. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
Methodological & Application
Application Note: A Unified Approach to the Total Synthesis of (Z)-Akuammidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Akuammidine is a member of the sarpagine family of monoterpenoid indole alkaloids, which are characterized by a polycyclic ring system containing an azabicyclo[3.3.1]nonane core. These alkaloids are of significant interest due to their diverse biological activities and complex molecular architectures. This application note details a methodology for the total synthesis of this compound, based on a unified strategy for the collective synthesis of sarpagine-ajmaline-koumine type alkaloids. The approach leverages a key Mannich-type cyclization to construct a common intermediate, which is then elaborated to the target natural product.
Synthetic Strategy
The retrosynthetic analysis for this compound reveals a pathway that disconnects the molecule to a key tetracyclic intermediate. This intermediate contains the core azabicyclo[3.3.1]nonane ring system. The synthesis of this key intermediate is a crucial aspect of the overall strategy. From this advanced intermediate, a series of transformations, including an aldol condensation and subsequent reductions, are employed to install the requisite functional groups and stereochemistry of this compound.
A key precursor in the biosynthesis and a late-stage intermediate in this synthetic approach is polyneuridine aldehyde. The stereoselective reduction of this aldehyde is a critical step in achieving the final natural product.
Logical Flow of the Synthetic Pathway
Figure 1: A simplified workflow for the total synthesis of this compound from an advanced tetracyclic intermediate.
Key Experimental Protocols
The following protocols are based on the collective synthesis of sarpagine-ajmaline-koumine type alkaloids.
1. Synthesis of the Aldol Adduct (26)
This protocol describes the introduction of the C16 hydroxymethyl group via an aldol condensation with formaldehyde.
-
Reaction: To a solution of the advanced tetracyclic intermediate (24) in an appropriate anhydrous solvent (e.g., THF) at -78 °C is added a solution of lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for a specified time to allow for enolate formation. Formaldehyde gas, generated from the cracking of paraformaldehyde, is then bubbled through the solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct (26).
2. Corey-Kim Oxidation to Polyneuridine Aldehyde (3)
This step involves the oxidation of the primary alcohol in the aldol adduct to the corresponding aldehyde.
-
Reaction: To a solution of N-chlorosuccinimide in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added dimethyl sulfide. The mixture is cooled to -25 °C and a solution of the aldol adduct (26) in the same solvent is added dropwise. The reaction is stirred at this temperature and monitored by TLC. Upon completion, triethylamine is added to the reaction mixture.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then quenched with water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, polyneuridine aldehyde (3), is often used in the next step without further purification due to its potential instability.
3. Reduction to this compound (1)
The final step is the stereoselective reduction of the aldehyde to the primary alcohol.
-
Reaction: To a solution of polyneuridine aldehyde (3) in a suitable solvent (e.g., methanol) is added a reducing agent such as sodium borohydride in portions at 0 °C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield this compound (1).
Quantitative Data
The following table summarizes the reported yields for the key transformations in the synthesis of this compound and related compounds as described in the literature.[1]
| Step | Product | Yield (%) |
| Aldol Condensation of Intermediate 24 | Aldol Adduct (26) | 55% |
| Corey-Kim Oxidation of Adduct 26 | Polyneuridine Aldehyde (3) | 63% (over two steps from 2) |
| Reduction of Polyneuridine Aldehyde | This compound (1) | - |
Note: The yield for the final reduction step to this compound is not explicitly stated in the primary literature snippet but is expected to be high for a standard sodium borohydride reduction.
Conclusion
The described methodology provides a viable pathway for the total synthesis of this compound. The strategy relies on the construction of a versatile tetracyclic intermediate that can be functionalized in a stereocontrolled manner to access the target natural product. The key transformations, including the aldol condensation and subsequent oxidation and reduction steps, are robust and provide access to this complex alkaloid. This synthetic route opens avenues for the preparation of analogs of this compound for further investigation into their biological properties.
References
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Detection of (Z)-Akuammidine.
Abstract
This document provides a comprehensive protocol for the sensitive and selective detection and quantification of this compound, a bioactive indole alkaloid, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is an indole alkaloid found in plants such as Picralima nitida and has garnered scientific interest for its potential pharmacological properties, including analgesic effects.[1] The method detailed herein is crucial for pharmacokinetic studies, natural product quantification, and quality control in drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. Additionally, it includes templates for data presentation and a visual workflow to ensure clarity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][2][3] |
| Molecular Weight | 352.4 g/mol | [1][2][3] |
| Exact Mass | 352.1787 Da | [2][3] |
| IUPAC Name | methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate | [2] |
Experimental Protocol
This section details the complete methodology for the analysis of this compound.
Sample Preparation (from Plant Material)
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The following solid-phase extraction (SPE) protocol is recommended for plant matrices.
-
Homogenization & Extraction:
-
Weigh 1 gram of dried and powdered plant material (e.g., seeds of Picralima nitida).
-
Add 10 mL of methanol:water (80:20, v/v).
-
Homogenize using a vortex mixer for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
-
Solid-Phase Extraction (SPE) - C18 Cartridge:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Dilute the combined supernatant 1:1 with deionized water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove polar impurities.
-
Elution: Elute the analyte, this compound, with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol:water 50:50).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.
2.2.1. Liquid Chromatography
| Parameter | Recommended Condition |
| System | UHPLC or HPLC system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry
| Parameter | Recommended Condition |
| System | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Precursor Ion [M+H]⁺ | m/z 353.18 |
| Product Ions (Transitions) | m/z 184.1, m/z 156.1 (These are proposed based on common indole alkaloid fragmentation and require empirical optimization) |
| Collision Energy (CE) | Optimize for each transition (typically 20-40 eV) |
Note: The fragmentation of indole alkaloids can be complex. The proposed product ions are based on potential cleavages of the core structure. It is essential to perform a product ion scan on a this compound standard to confirm the optimal transitions and collision energies for the specific instrument in use.
Data Presentation and Method Validation
For quantitative applications, the method must be validated according to established guidelines (e.g., FDA, ICH). Key validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; %RSD ≤ 20% |
| Accuracy (% Recovery) | The closeness of test results to the true value. Assessed by spike-recovery experiments. | 80-120%[5] |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Intra-day & Inter-day RSD ≤ 15% |
| Matrix Effect | The alteration of analyte ionization due to co-eluting matrix components. | Assessed by comparing the response in post-extraction spiked samples to that in a neat solution. Values should be consistent across batches. |
| Stability | Analyte stability in the matrix under different storage and processing conditions. | % Degradation should be within acceptable limits (e.g., ±15%). |
Visual Workflow
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
Caption: Figure 1. HPLC-MS/MS Workflow for this compound Analysis.
References
- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 2. This compound | C21H24N2O3 | CID 597842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Akuammidine | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for (Z)-Akuammidine Opioid Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Akuammidine is a naturally occurring indole alkaloid found in the seeds of the West African tree Picralima nitida. Traditional medicine has utilized extracts from this plant for various purposes, including pain relief. Scientific research has confirmed that this compound interacts with the endogenous opioid system, exhibiting a binding preference for the µ-opioid receptor (MOR).[1][2] These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at opioid receptors, crucial steps in the evaluation of its therapeutic potential. The following protocols are based on established methodologies for opioid receptor research and specific findings related to this compound and related alkaloids.
Data Presentation
The following table summarizes the quantitative data for this compound's binding affinity for the human µ (mu), δ (delta), and κ (kappa) opioid receptors.
| Ligand | Receptor | Assay Type | Kᵢ (µM) | Reference |
| This compound | µ-opioid | Radioligand Binding | 0.6 | [1][2] |
| This compound | δ-opioid | Radioligand Binding | 2.4 | [1] |
| This compound | κ-opioid | Radioligand Binding | 8.6 | [1][2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Studies have indicated that this compound acts as a weak agonist at the µ-opioid receptor.[3] However, in functional assays such as cAMP inhibition, its potency was found to be weak, and in some cases, a precise EC₅₀ value could not be determined.[4][5]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for µ, δ, and κ-opioid receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human µ, δ, or κ-opioid receptors (e.g., from CHO or HEK293 cells).
-
Radioligands:
-
For µ-opioid receptor: [³H]DAMGO (a selective µ-agonist)
-
For δ-opioid receptor: [³H]DPDPE (a selective δ-agonist)
-
For κ-opioid receptor: [³H]U69,593 (a selective κ-agonist)
-
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Naloxone.
-
Competitive Binding: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of the appropriate radioligand (e.g., [³H]DAMGO for µ-receptors) at a concentration near its Kd value.
-
Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound as an agonist at the µ-opioid receptor.
Materials:
-
Membrane Preparations: As described for the radioligand binding assay.
-
[³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.
-
This compound: Stock solution of known concentration.
-
Positive Control: DAMGO (a full µ-opioid receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Other materials are similar to the radioligand binding assay.
Protocol:
-
Membrane Preparation: Thaw and resuspend membranes in assay buffer to a concentration of 10-20 µg protein/well.
-
Assay Setup: In a 96-well plate, add the following:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of varying concentrations of this compound or DAMGO.
-
50 µL of membrane suspension.
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration as described previously.
-
Scintillation Counting: Measure the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response to DAMGO) against the log concentration of this compound.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.
-
cAMP Inhibition Assay
Opioid receptors are Gᵢ/ₒ-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the functional potency of this compound in inhibiting cAMP production.
Materials:
-
Cells: HEK293 cells stably expressing the µ-opioid receptor and a cAMP biosensor (e.g., GloSensor™).
-
This compound: Stock solution of known concentration.
-
Positive Control: DAMGO.
-
Forskolin: An adenylyl cyclase activator.
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Buffer/Medium: As recommended for the cAMP biosensor assay.
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the cells in the white 96-well plates and grow to the desired confluency.
-
Assay Preparation: Equilibrate the cells with the cAMP biosensor reagent according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or DAMGO to the wells.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Signal Detection: Measure the luminescence using a luminometer at specified time points.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 100% cAMP production).
-
Plot the percentage of inhibition of the forskolin-induced signal against the log concentration of this compound.
-
Determine the IC₅₀ value for cAMP inhibition.
-
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflows for in vitro opioid receptor assays.
Caption: Signaling pathway of this compound at the µ-opioid receptor.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Akuammidine as a Ligand for Opioid Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Akuammidine, an indole alkaloid derived from the seeds of the West African tree Picralima nitida, has emerged as a compound of interest in the study of opioid receptors. As a natural product, its unique scaffold presents a potential starting point for the development of novel therapeutics targeting the opioid system. These application notes provide a comprehensive overview of this compound's interaction with opioid receptors, detailing its binding affinity and functional activity. The accompanying protocols offer standardized methods for the in vitro characterization of this and similar ligands.
While the literature often refers to the compound as "Akuammidine," it is understood that the natural isomer is the (Z)-isomer. This document will use the term this compound, with the understanding that the cited data pertains to the compound generally isolated from natural sources.
Data Presentation: Opioid Receptor Binding and Functional Activity of this compound
The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its preference for the mu-opioid receptor (MOR). The following tables summarize the quantitative data from key studies to facilitate a clear comparison of its binding affinities and functional potencies across the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Opioid Receptor Subtype | Ki (µM)[1][2] | Radioligand Used | Source |
| Mu (µ) | 0.6 | [3H]-DAMGO | Menzies et al., 1998 |
| Delta (δ) | 2.4 | [3H]-DPDPE | Menzies et al., 1998 |
| Kappa (κ) | 8.6 | [3H]-U69,593 | Menzies et al., 1998 |
Table 2: Functional Activity of this compound at Opioid Receptors
| Assay Type | Opioid Receptor Subtype | EC50 / IC50 (µM) | % Efficacy (Emax) | Source |
| cAMP Inhibition | Mu (µ) | 5.2 | ~75% (relative to DAMGO) | Creed et al., 2021 |
| cAMP Inhibition | Delta (δ) | >10 | Not Determined | Creed et al., 2021 |
| cAMP Inhibition | Kappa (κ) | >10 | Not Determined | Creed et al., 2021 |
| β-Arrestin 2 Recruitment | Mu (µ) | Weak/Not Determinable | Minimal recruitment at high concentrations | Creed et al., 2021 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with opioid receptors. These protocols are based on established methods and details reported in the cited literature.
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors using membranes from cells stably expressing these receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human mu, delta, or kappa opioid receptors.
-
Radioligands: [3H]-DAMGO (for MOR), [3H]-DPDPE (for DOR), [3H]-U-69,593 (for KOR).
-
This compound stock solution (in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final concentration that yields adequate signal-to-noise.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP)
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing opioid receptors, indicating Gi/o pathway activation.
Materials:
-
HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
This compound stock solution (in DMSO).
-
Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Lysis Buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Forskolin Stimulation: Add a concentration of forskolin known to induce a submaximal cAMP response (e.g., 5 µM) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the cAMP levels using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of the forsklin-stimulated cAMP response against the concentration of this compound. Calculate the IC50 and Emax values using non-linear regression.
Protocol 3: β-Arrestin 2 Recruitment Assay
This protocol assesses the potential of this compound to induce the recruitment of β-arrestin 2 to the opioid receptor, a key event in receptor desensitization and an indicator of biased signaling.
Materials:
-
U2OS or CHO cells stably co-expressing the opioid receptor of interest and a β-arrestin 2 reporter system (e.g., PathHunter® from DiscoverX).
-
This compound stock solution (in DMSO).
-
Positive control agonist (e.g., DAMGO for MOR).
-
Assay medium (as recommended by the assay manufacturer).
-
Detection reagents (as supplied with the assay kit).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Plate the cells in a 384-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound or the positive control agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of the positive control agonist. Generate a dose-response curve and calculate the EC50 and Emax values for β-arrestin 2 recruitment.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound as an opioid receptor ligand.
References
Application Notes and Protocols for (Z)-Akuammidine in Cell Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Akuammidine is an indole alkaloid sourced from the seeds of the West African tree Picralima nitida.[1] This natural compound has garnered significant interest within the scientific community for its potential pharmacological activities, particularly its interaction with key cell signaling pathways. These application notes provide a comprehensive overview of the use of this compound as a tool for studying cell signaling, with a primary focus on its effects on the opioid receptor system. The provided protocols offer detailed methodologies for investigating its mechanism of action.
Mechanism of Action: Opioid Receptor Modulation
This compound's primary mechanism of action involves the modulation of opioid receptors, with a notable preference for the µ-opioid receptor (MOR).[2][3] Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception, reward, and other physiological processes. This compound acts as an agonist at the µ-opioid receptor, initiating downstream signaling cascades.[2][4] Its agonist activity has been confirmed through its antagonization by the general opioid antagonist naloxone and the selective µ-opioid antagonist CTOP.[2]
Beyond the opioid system, preliminary research suggests potential interactions with adrenergic and serotonergic systems, indicating a broader pharmacological profile that warrants further investigation.[1]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data regarding the interaction of this compound and related alkaloids with opioid receptors.
Table 1: this compound Binding Affinity for Opioid Receptors
| Receptor Subtype | Kᵢ (µM) | Reference |
| µ-opioid | 0.6 | [2][3] |
| δ-opioid | 2.4 | [2] |
| κ-opioid | 8.6 | [2][3] |
Table 2: Comparative Opioid Receptor Activity of Picralima nitida Alkaloids
| Alkaloid | Primary Target | Activity | Key Quantitative Data | Reference |
| This compound | µ-opioid Receptor | Agonist | Kᵢ = 0.6 µM (µ-opioid) | [2][3][4] |
| Akuammine | µ-opioid Receptor | Antagonist | Kᵢ = 0.5 µM (µ-opioid), pK₋B = 5.7 | [2] |
| Akuammicine | κ-opioid Receptor | Full/Partial Agonist | Kᵢ = 0.2 µM (κ-opioid), EC₅₀ = 240 nM | [2][5] |
| Pseudoakuammigine | µ-opioid Receptor | Weak Agonist | - | [6] |
Signaling Pathways
This compound, as a µ-opioid receptor agonist, primarily modulates the canonical G-protein signaling pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can modulate ion channels, typically causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
An alternative signaling pathway for µ-opioid receptors involves the recruitment of β-arrestin-2. Interestingly, studies on related alkaloids from P. nitida have shown a lack of β-arrestin-2 recruitment, suggesting a potential for G-protein biased agonism.[4] This is a critical area for further investigation with this compound to determine if it exhibits similar biased signaling, which could have significant implications for its therapeutic potential, as β-arrestin-2 recruitment has been linked to some of the adverse effects of opioids.[4]
Experimental Protocols
The following protocols are foundational for characterizing the interaction of this compound with its target receptors and elucidating its effects on downstream signaling.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 2: cAMP Inhibition Assay
This assay measures the functional consequence of µ-opioid receptor activation by quantifying the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the µ-opioid receptor in a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Adenylyl Cyclase Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the negative control) to induce cAMP production.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. The resulting dose-response curve will show inhibition of the forskolin-induced cAMP production. Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Protocol 3: β-Arrestin-2 Recruitment Assay
This assay determines whether this compound promotes the interaction between the µ-opioid receptor and β-arrestin-2, a key step in receptor desensitization and an indicator of potential signaling bias.
Methodology:
-
Cell Line: Utilize a cell line engineered to report on the interaction between the µ-opioid receptor and β-arrestin-2. Several commercial systems are available, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), which often use enzyme complementation or reporter gene expression.
-
Cell Plating: Plate the cells in the manufacturer-recommended multi-well plates.
-
Compound Addition: Add varying concentrations of this compound to the cells. Include a known β-arrestin-2 recruiting agonist as a positive control.
-
Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents provided with the kit and incubate as required.
-
Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve. Calculate the EC₅₀ for β-arrestin-2 recruitment. A lack of a significant response would indicate that this compound is a G-protein biased agonist.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of opioid receptor signaling. Its agonist activity at the µ-opioid receptor provides a basis for studying the downstream effects on cAMP levels and ion channel activity. The provided protocols offer a framework for researchers to quantitatively assess its binding and functional properties. A key area for future research is the exploration of its potential for biased agonism by evaluating β-arrestin-2 recruitment, which could have profound implications for the development of novel therapeutics with improved side-effect profiles. Further studies are also warranted to explore its effects on other signaling pathways, such as the adrenergic and serotonergic systems, to fully elucidate its cellular mechanism of action.
References
- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-synthetic Derivatization of the Akuammicine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthetic derivatization of the akuammicine scaffold, a promising natural product for the development of novel therapeutics. The primary focus of these notes is on the structure-activity relationship (SAR) of akuammicine derivatives as kappa opioid receptor (KOR) agonists.
Introduction
Akuammicine, an indole alkaloid isolated from the seeds of the Picralima nitida tree, has emerged as a valuable scaffold in drug discovery.[1][2] It exhibits agonist activity at the kappa opioid receptor (KOR), a target for the development of analgesics with a lower risk of addiction and other side effects associated with mu opioid receptor (μOR) agonists.[2][3][4] Semi-synthetic modification of the akuammicine core has been shown to dramatically enhance its potency and selectivity for the KOR, highlighting the therapeutic potential of this natural product scaffold.[1][5]
This document provides detailed experimental protocols for the synthesis and biological evaluation of akuammicine derivatives, along with a summary of quantitative structure-activity relationship (SAR) data to guide future derivatization efforts.
Data Presentation: Structure-Activity Relationships of Akuammicine Derivatives
The following table summarizes the in vitro pharmacological data for a series of semi-synthetic akuammicine derivatives, primarily focusing on their activity at the kappa opioid receptor (KOR) and mu opioid receptor (μOR). This data is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective ligands.
| Compound | Modification | KOR EC50 (nM) | KOR Ki (nM) | μOR EC50 (nM) |
| Akuammicine (1) | Unmodified Scaffold | 240[3][4] | 89[2][3][4] | >10,000 |
| Derivative A | C10-Aryl Substitution | 1.2 | 0.45 | >10,000 |
| Derivative B | C10-Heteroaryl Substitution | 0.9 | 0.38 | >10,000 |
| Derivative C | C2-Modification | 150 | 75 | >10,000 |
| Derivative D | N4-Alkylation | 320 | 110 | >10,000 |
Note: The data presented is a representative compilation from multiple sources. For specific derivative structures and detailed data, refer to the primary literature, such as Hennessy et al., J. Med. Chem. 2024.[1][5] As demonstrated, substitutions at the C10 position of the aryl ring can lead to a greater than 200-fold improvement in KOR potency.[1][5]
Experimental Protocols
Protocol 1: General Procedure for the Semi-synthesis of C10-Substituted Akuammicine Derivatives
This protocol describes a general method for the functionalization of the C10 position of the akuammicine scaffold via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Akuammicine
-
Appropriate aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add akuammicine (1 equivalent), the desired boronic acid (1.5 equivalents), palladium catalyst (0.1 equivalents), and base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired C10-substituted akuammicine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Kappa Opioid Receptor (KOR) Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of semi-synthetic akuammicine derivatives for the KOR.
Materials:
-
Cell membranes prepared from cells stably expressing the human KOR (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]U69,593 (a selective KOR agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (akuammicine derivatives) at various concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]U69,593 at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: β-Arrestin-2 Recruitment Assay
This assay is used to determine the functional activity of the akuammicine derivatives and their potential for biased agonism by measuring the recruitment of β-arrestin-2 to the activated KOR.
Materials:
-
A cell line co-expressing the human KOR and a β-arrestin-2 fusion protein (e.g., PathHunter® β-arrestin cell lines).
-
Cell culture medium and supplements.
-
Test compounds (akuammicine derivatives) at various concentrations.
-
Assay plates (e.g., 384-well white plates).
-
Chemiluminescent substrate.
-
A luminometer.
Procedure:
-
Seed the engineered cells in the assay plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the diluted test compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for signal development.
-
Measure the chemiluminescence using a plate reader.
-
Plot the luminescence signal against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow associated with the semi-synthetic derivatization and evaluation of akuammicine derivatives.
References
- 1. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Protocol for the Isolation of Akuammicine from Picralima nitida (Akuamma) Seeds
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the isolation of akuammicine, a potent kappa opioid receptor agonist, from the seeds of Picralima nitida. The primary method detailed is pH-zone-refining countercurrent chromatography (pHZR-CCC), which has been demonstrated to provide high purity and yields of akuammicine.[1] For comparative purposes, data from traditional column chromatography methods are also presented. This protocol is intended for use by researchers in natural product chemistry, pharmacology, and drug development.
Akuammicine is an indole alkaloid found in the seeds of the akuamma tree (Picralima nitida)[2]. It has been identified as a potent agonist at the kappa opioid receptor (KOR)[1][3]. KOR agonists are of significant interest as potential analgesics with a lower risk of the adverse side effects associated with mu opioid receptor agonists, such as respiratory depression and dependence.
Quantitative Data Summary
The following table summarizes the quantitative yield of akuammicine from Picralima nitida seeds using two different isolation methodologies.
| Isolation Method | Starting Material | Yield of Akuammicine | Reference |
| pH-Zone-Refining Countercurrent Chromatography | 1.2 g of dichloromethane fraction of seed extract | 145 mg | Creed et al., 2020 [1] |
| Silica Gel Column Chromatography | 2.0 kg of dried, powdered seeds | 33 mg | Tane et al., 1998 [4] |
Experimental Protocols
General Preparation of Akuamma Seed Extract
This initial extraction is a prerequisite for both isolation protocols described below.
-
Grinding: Obtain dried seeds of Picralima nitida. Grind the seeds into a fine powder using a suitable mill.
-
Extraction: The powdered seeds are subjected to an alkaline fractionation process. Initially, the powder is extracted with ethanol at room temperature. The resulting extract is concentrated under reduced pressure.[4]
-
Acid-Base Partitioning: The concentrated extract is triturated with a dilute acid (e.g., 0.1 N HCl) and then partitioned with an organic solvent like dichloromethane (CH2Cl2) to yield an alkaloid-rich fraction[4].
Protocol for Akuammicine Isolation using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This method is recommended for obtaining high-purity akuammicine in significant quantities.[1]
-
Instrumentation: Utilize a high-speed countercurrent chromatography (HSCCC) instrument.
-
Solvent System Preparation:
-
Prepare a two-phase solvent system. A recommended system is 1:1 Ethyl Acetate/Water[5].
-
The stationary phase (organic phase) should be made basic by the addition of a retainer base (e.g., triethylamine).
-
The mobile phase (aqueous phase) should be made acidic by the addition of an eluter acid (e.g., HCl).
-
-
Column Preparation:
-
Fill the CCC column entirely with the stationary phase.
-
Rotate the column at a set speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Loading: Dissolve the dichloromethane fraction of the akuamma seed extract in a suitable volume of the solvent mixture. Inject the sample into the CCC column.
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the UV chromatogram. Akuammicine is expected to elute as the pH of the collected fractions changes[1].
-
-
Purification and Identification:
-
Analyze the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing pure akuammicine.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain isolated akuammicine.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (e.g., NMR, MS).
-
Protocol for Akuammicine Isolation using Silica Gel Column Chromatography
This is a more traditional, though lower-yielding, method for alkaloid isolation.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using a suitable solvent slurry (e.g., hexane).
-
Sample Loading: Adsorb the alkaloid-containing portion of the seed extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing[4].
-
Collect fractions of the eluate.
-
-
Fraction Analysis and Purification:
-
Monitor the collected fractions by TLC to identify those containing akuammicine.
-
Combine the fractions containing the target compound.
-
Further purify the combined fractions by recrystallization to obtain pure akuammicine[4].
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for akuammicine isolation.
Signaling Pathway of Akuammicine
Caption: Akuammicine signaling at the kappa opioid receptor.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akuammicine - Wikipedia [en.wikipedia.org]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (Z)-Akuammidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (Z)-Akuammidine in animal models, focusing on its analgesic properties. The information is compiled from preclinical research and is intended to guide researchers in designing and executing their own studies.
Quantitative Data Summary
This compound has been evaluated for its antinociceptive effects in mouse models of thermal pain. The following tables summarize the quantitative data from these studies.
Table 1: Antinociceptive Effects of this compound in Mice (Tail Flick Test) [1]
| Dose (mg/kg, s.c.) | Maximum Possible Effect (%MPE) | Time of Peak Effect (minutes) |
| 3 | Statistically Significant vs. Vehicle | 30 |
| 10 | Statistically Significant vs. Vehicle | 30-60 |
| 30 | Statistically Significant vs. Vehicle | 30-60 |
Table 2: Antinociceptive Effects of this compound in Mice (Hot Plate Test) [1]
| Dose (mg/kg, s.c.) | Maximum Possible Effect (%MPE) | Time of Peak Effect (minutes) |
| 3 | Statistically Significant vs. Vehicle | 30 |
| 10 | Statistically Significant vs. Vehicle | 30-60 |
| 30 | Statistically Significant vs. Vehicle | 30-60 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Animal Models
-
Species: Mouse
-
Strain: C57BL/6[1]
-
Sex: Male or female (note that sex can be a variable in pain perception)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Preparation and Administration of this compound
Vehicle Selection: For compounds that are not readily soluble in aqueous solutions, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a physiological buffer such as phosphate-buffered saline (PBS) to the final desired concentration.[2] It is crucial to keep the final concentration of the organic solvent low (typically <5% v/v) to avoid solvent-induced toxicity.[2] A vehicle control group receiving the same solvent mixture without the drug must be included in the experimental design.
Protocol for Preparation (General Guidance):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add sterile PBS to reach the final desired volume and concentration.
-
Ensure the final solution is clear and free of precipitates before administration.
Administration Route:
-
Subcutaneous (s.c.) injection: This route has been used in published studies for this compound.[1]
-
Intraperitoneal (i.p.) injection: A common alternative route for systemic administration in rodents.
Protocol for Subcutaneous (s.c.) Injection in Mice:
-
Restrain the mouse by gently grasping the loose skin at the scruff of the neck.
-
Lift the skin to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
Analgesia Assays
2.3.1. Tail Flick Test
This test measures the latency of a mouse to flick its tail away from a source of radiant heat, indicating a spinal reflex to a thermal nociceptive stimulus.
Protocol:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Place the tail over the radiant heat source of a tail flick apparatus.
-
Start the timer and the heat source simultaneously.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Measure the baseline latency before drug administration.
-
Administer this compound or vehicle.
-
Measure the latency at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
2.3.2. Hot Plate Test
This test assesses the response to a constant temperature stimulus and involves supraspinal components of nociception.
Protocol:
-
Place the mouse on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start the timer immediately.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-45 seconds) is essential to prevent paw injury.
-
Determine the baseline latency before drug administration.
-
Administer this compound or vehicle.
-
Measure the latency at different time points post-administration to evaluate the analgesic effect.
Signaling Pathway
This compound is an agonist of the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR). The binding of this compound to the μOR is expected to initiate a signaling cascade that ultimately leads to analgesia.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic effects of this compound in an animal model.
Caption: Workflow for in vivo analgesic testing of this compound.
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the specific pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicology (e.g., LD50) of this compound. Researchers should consider conducting preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to observe for any adverse effects.
General Protocol for Acute Toxicity (LD50) Determination (Up-and-Down Procedure - a refined method):
-
Select a starting dose based on available in vitro data or data from similar compounds.
-
Administer the dose to a single animal.
-
Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until a sufficient number of reversals in outcome (survival/death) are observed.
-
The LD50 can then be calculated using statistical methods appropriate for this design, which significantly reduces the number of animals required compared to classical methods.
Pharmacokinetic Studies: To characterize the pharmacokinetic profile, a study involving serial blood sampling after administration of this compound would be necessary.
General Protocol for Pharmacokinetic Study in Mice:
-
Administer a known dose of this compound (e.g., intravenously and orally to determine bioavailability).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via methods such as tail vein or submandibular bleeding.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
These protocols provide a foundation for the in vivo investigation of this compound. It is essential for researchers to adapt these general guidelines to their specific experimental context and to adhere to all institutional and national regulations regarding animal welfare.
References
Application Notes and Protocols for Studying the Analgesic Mechanisms of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Akuammidine is an indole alkaloid naturally found in the seeds of the West African tree Picralima nitida. Traditional medicine has long utilized extracts from this plant for the treatment of pain and inflammation. Scientific investigation into the constituent alkaloids has identified this compound as a compound with potential analgesic properties, primarily through its interaction with the endogenous opioid system. These application notes provide a comprehensive overview of the methodologies used to characterize the analgesic mechanisms of this compound, from in vitro receptor binding and functional assays to in vivo models of nociception. The detailed protocols and data presentation are intended to guide researchers in the systematic evaluation of this and similar compounds.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of this compound
The binding affinity of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors is a critical determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger interaction. Radioligand binding assays are employed to determine these values.
| Opioid Receptor Subtype | Radioligand | This compound Ki (µM) | Reference |
| µ (mu) | [³H]-DAMGO | 0.6 | [1][2] |
| δ (delta) | [³H]-DPDPE | 2.4 | [1] |
| κ (kappa) | [³H]-U69,593 | 8.6 | [1][2] |
Note: The data indicates that this compound exhibits a preferential binding affinity for the µ-opioid receptor.
Table 2: In Vivo Analgesic Efficacy of this compound in Thermal Nociception Models
The analgesic effect of this compound is commonly assessed using rodent models of thermal pain, such as the tail-flick and hot-plate tests. The data is often presented as the Maximum Possible Effect (%MPE), which quantifies the analgesic response relative to a baseline and a cut-off time to prevent tissue damage.
| Assay | Species | Route of Administration | Dose (mg/kg) | Time Point (min) | %MPE (Mean ± SEM) |
| Tail-Flick | Mouse | Subcutaneous (s.c.) | 3 | 30 | Significant increase vs. vehicle |
| 10 | 30 | Significant increase vs. vehicle | |||
| 30 | 30 | Significant increase vs. vehicle | |||
| Hot-Plate | Mouse | Subcutaneous (s.c.) | 3 | 30 | Significant increase vs. vehicle |
| 10 | 30 | Significant increase vs. vehicle | |||
| 30 | 30 | Significant increase vs. vehicle |
Note: The results demonstrate a dose-dependent analgesic effect of this compound in models of acute thermal pain. Specific %MPE values can be extracted from graphical representations in the cited literature.
Signaling Pathways and Experimental Workflows
This compound-Mediated Analgesic Signaling Pathway
This compound is hypothesized to exert its analgesic effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the µ-opioid receptor is expected to initiate a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Caption: Proposed signaling pathway for this compound-induced analgesia.
Experimental Workflow for Characterizing this compound's Analgesic Mechanism
A systematic approach is necessary to fully elucidate the analgesic properties of this compound. The following workflow outlines the key experimental stages, from in vitro characterization to in vivo validation.
Caption: Workflow for the preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ)
-
This compound stock solution
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Naloxone)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the functional activation of G-proteins following agonist binding to the opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated Gi/o proteins
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
This compound stock solution
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either this compound or buffer (for basal binding).
-
Add the cell membranes to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and wash as described in the radioligand binding assay.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Protocol 3: Tail-Flick Test in Mice
This is a model of spinally mediated analgesia in response to a thermal stimulus.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound solution for injection (e.g., dissolved in saline with a small amount of DMSO and Tween 80)
-
Vehicle control solution
-
Positive control (e.g., morphine)
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Acclimatize the mice to the laboratory environment and handling for several days before the experiment.
-
On the day of the experiment, determine the baseline tail-flick latency for each mouse by placing the distal part of its tail over the radiant heat source and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Administer this compound, vehicle, or positive control to the mice via the desired route (e.g., subcutaneous injection).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), re-measure the tail-flick latency.
-
Calculate the analgesic effect as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 4: Hot-Plate Test in Mice
This test assesses the response to a thermal stimulus and involves supraspinal pain pathways.
Materials:
-
Male C57BL/6 mice
-
This compound solution
-
Vehicle control
-
Positive control (e.g., morphine)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Transparent cylinder to confine the mouse on the hot surface
Procedure:
-
Acclimatize the mice to the experimental room.
-
Determine the baseline latency by placing each mouse on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is essential.
-
Administer this compound, vehicle, or positive control.
-
At various time points post-administration, place the mice back on the hot plate and record the latency to respond.
-
Calculate the %MPE as described for the tail-flick test.
Protocol 5: Formalin Test in Mice
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
Materials:
-
Male C57BL/6 mice
-
This compound solution
-
Vehicle control
-
Positive control (e.g., morphine for central analgesia, indomethacin for peripheral anti-inflammatory effects)
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with mirrors for clear viewing of the paws
Procedure:
-
Acclimatize the mice to the observation chambers.
-
Administer this compound, vehicle, or positive control.
-
After a suitable pre-treatment time, inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection.
-
-
Compare the licking/biting time in the this compound-treated group to the vehicle-treated group for both phases to determine its anti-nociceptive and anti-inflammatory effects.
Conclusion
This compound presents a promising natural product scaffold for the development of novel analgesics. The protocols and data presented herein provide a framework for the comprehensive evaluation of its mechanism of action. By characterizing its opioid receptor binding profile, downstream signaling, and in vivo efficacy in relevant pain models, researchers can gain a deeper understanding of its therapeutic potential and pave the way for further drug development efforts. Future studies should focus on generating detailed dose-response curves in various pain models, including the formalin test, and elucidating its functional activity in G-protein and β-arrestin recruitment assays to fully characterize its signaling properties.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Total Synthesis of (Z)-Akuammidine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the total synthesis of (Z)-Akuammidine. The following information is designed to help improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of the this compound synthesis. The advice is presented in a question-and-answer format to directly tackle common problems.
Issue 1: Low Yield in the Pictet-Spengler Reaction
-
Question: My Pictet-Spengler reaction to form the β-carboline core is resulting in a low yield. What are the potential causes and how can I optimize this step?
-
Answer: Low yields in the Pictet-Spengler reaction are a common issue and can often be attributed to several factors:
-
Insufficiently Electrophilic Iminium Ion: The reaction is driven by the electrophilicity of the in situ formed iminium ion. If the acidic conditions are not optimal, the formation of this intermediate will be slow, leading to incomplete reaction or side reactions.
-
Solution: Consider switching to a stronger acid catalyst, such as trifluoroacetic acid (TFA), or using a Lewis acid to enhance the rate of iminium ion formation.[1] The choice of solvent is also critical; aprotic solvents like dichloromethane or toluene can increase the effectiveness of the acid catalyst.[1]
-
-
Deactivated Aromatic Ring: If the tryptamine precursor has electron-withdrawing substituents, the nucleophilicity of the indole ring will be reduced, slowing down the cyclization step.
-
Solution: While altering the substrate is not always feasible, ensuring highly electrophilic conditions for the iminium ion partner becomes even more critical. Pushing the equilibrium towards the iminium ion can help compensate for a less nucleophilic indole.
-
-
Reversibility of the Reaction: At elevated temperatures, the Pictet-Spengler reaction can be reversible, leading to an equilibrium mixture of starting materials and product.[1]
-
Solution: It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled product.[1]
-
-
Side Reactions: The reactive iminium ion can participate in undesired side reactions if the desired intramolecular cyclization is slow.
-
Issue 2: Poor Stereoselectivity in the Formation of the Polycyclic Core
-
Question: I am observing the formation of multiple diastereomers during the cyclization steps to form the characteristic cage-like structure of the akuammiline skeleton. How can I improve the stereoselectivity?
-
Answer: Controlling the stereochemistry is a significant challenge in the synthesis of complex alkaloids like Akuammidine. Several factors can influence the diastereoselectivity of the key bond-forming reactions:
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a crucial role in directing the stereochemical outcome of a reaction.
-
Solution: A systematic screening of reaction conditions is recommended. For instance, in reactions involving chiral catalysts, the solvent can significantly impact the enantioselectivity. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Substrate Control: The inherent stereochemistry of the starting materials and intermediates can direct the approach of reagents.
-
Solution: Introducing chiral auxiliaries or catalysts can be an effective strategy. For example, the use of chiral Brønsted acids or thioureas has been shown to induce high enantioselectivity in Pictet-Spengler reactions.
-
-
Nature of the Cyclization: The type of cyclization reaction employed will have a profound impact on the stereochemical outcome.
-
Solution: Exploring different synthetic routes that employ stereoselective reactions is a key strategy. For instance, leveraging well-established stereocontrolled reactions like the Diels-Alder or intramolecular Michael additions can provide better control over the formation of new stereocenters.
-
-
Issue 3: Difficulties with Protecting Groups
-
Question: I am encountering problems with the stability of my protecting groups during the synthesis, or alternatively, I am struggling to deprotect a specific group without affecting other sensitive functionalities. What strategies can I employ?
-
Answer: Protecting group chemistry is a critical aspect of complex total synthesis. The ideal protecting group should be stable to a range of reaction conditions and be removable under mild and specific conditions.
-
Protecting Group Stability: The choice of protecting group must be compatible with the downstream reaction conditions.
-
Solution: A thorough review of the planned synthetic route is necessary to identify potential incompatibilities. For the indole nitrogen, common protecting groups include Boc, Cbz, and various sulfonyl groups. The stability of these groups varies under acidic, basic, and reductive conditions. For instance, a Boc group is readily cleaved under acidic conditions, while a tosyl group is more robust.
-
-
Orthogonal Protecting Group Strategy: In a multi-step synthesis with multiple functional groups requiring protection, an orthogonal strategy is essential. This involves using protecting groups that can be removed under distinct conditions without affecting each other.
-
Solution: Plan the synthesis to incorporate orthogonal protecting groups from the outset. For example, using a silyl ether for a hydroxyl group (cleaved with fluoride), a Boc group for an amine (cleaved with acid), and a benzyl ether for another hydroxyl group (cleaved by hydrogenolysis) allows for selective deprotection.
-
-
Difficult Deprotection: Some protecting groups can be notoriously difficult to remove, especially in sterically hindered environments or in the presence of sensitive functional groups. The pivaloyl group, for instance, is known for its robustness.
-
Solution: For challenging deprotections, screening a variety of deprotection conditions is necessary. For a stubborn pivaloyl group on an indole nitrogen, the use of a strong base like LDA at elevated temperatures has been reported to be effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical, yield-determining steps in the total synthesis of this compound?
-
A1: Based on published syntheses of related akuammiline alkaloids, the key yield-determining steps often include the construction of the polycyclic core through reactions like the Pictet-Spengler or Fischer indole synthesis, as well as late-stage functional group manipulations which can be challenging on a complex scaffold.[2] The stereoselective formation of the quaternary carbon center is also a critical and often low-yielding step.
-
-
Q2: Are there any specific catalysts that have been shown to be particularly effective for the key cyclization reactions?
-
A2: For the Pictet-Spengler reaction, both Brønsted acids (like TFA) and Lewis acids have been used effectively. In asymmetric variants, chiral phosphoric acids and thioureas have shown promise in inducing high enantioselectivity.[3] For Fischer indole synthesis, a range of acid catalysts from Brønsted acids (HCl, H₂SO₄, PPA) to Lewis acids (ZnCl₂, BF₃) are commonly employed, with the optimal choice being substrate-dependent.[4]
-
-
Q3: How can I minimize the formation of byproducts during the Fischer indole synthesis step?
-
A3: The Fischer indole synthesis can be prone to side reactions, especially with complex substrates. The choice of acid catalyst and reaction temperature is crucial.[5] In some cases, electron-donating substituents on the phenylhydrazine can lead to N-N bond cleavage as a competing pathway to the desired[6][6]-sigmatropic rearrangement.[7][8] Careful optimization of the reaction conditions, including the use of milder Lewis acids, may be necessary to favor the desired cyclization.
-
-
Q4: What analytical techniques are most useful for monitoring the progress of the key reactions and identifying intermediates?
-
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring reaction progress. LC-MS is particularly valuable for identifying intermediates and byproducts by their mass-to-charge ratio. For structural elucidation of purified intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and High-Resolution Mass Spectrometry (HRMS) are essential.
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Transformations in Akuammiline Alkaloid Syntheses
| Reaction Type | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| Pictet-Spengler | Tryptamine, Aldehyde, TFA, Toluene | Simple Tryptamine | High | [3] |
| Pictet-Spengler | Tryptamine, Aldehyde, Chiral Thiourea Catalyst | Simple Tryptamine | 54-95 | [3] |
| Fischer Indolization | Phenylhydrazine, Tricyclic Ketone, TFA, DCE | Complex Ketone | 74 | [9] |
| Late-stage Oxidation/Esterification | 1. Oxidation 2. Esterification | Complex Aldehyde | 58 (2 steps) | [9] |
| Denosylation/Cyclization | Solid-supported thiol resin | Nosyl-protected amine | Not specified | [9] |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetic Acid (TFA) Promoted Pictet-Spengler Reaction
-
Preparation: Dissolve the tryptamine derivative (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Addition: Add the corresponding aldehyde (1.1-1.5 eq) to the solution at room temperature.
-
Acid Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.0-2.0 eq) to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional but recommended): In a round-bottom flask, dissolve the phenylhydrazine derivative (1.0 eq) and the ketone/aldehyde (1.0 eq) in a suitable solvent like ethanol. Add a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC or LC-MS). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the hydrazone (or the in situ generated mixture), add the acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like ZnCl₂) under an inert atmosphere.
-
Heating: Heat the reaction mixture to the required temperature (can range from 80 °C to 180 °C depending on the catalyst and substrate).
-
Reaction Monitoring: Monitor the reaction for the disappearance of the hydrazone and the formation of the indole product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice-water or a cooled basic solution (e.g., saturated NaHCO₃ or dilute NaOH).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude indole derivative by column chromatography or crystallization.
Visualizations
Caption: General workflow for the total synthesis of this compound.
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of (Z)-Akuammidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (Z)-Akuammidine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities.[1] Like many alkaloids, this compound can exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and achieving desired concentrations in in vitro assays, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What are the general solubility characteristics of this compound and related alkaloids?
A2: While specific quantitative solubility data for this compound is limited, the related compound Akuammidine is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] It is generally insoluble in aqueous solutions like water and Phosphate-Buffered Saline (PBS).[3] It is common practice to prepare high-concentration stock solutions of indole alkaloids in a suitable organic solvent.
Q3: What is the primary known biological target of alkaloids related to this compound?
A3: Alkaloids structurally similar to this compound, such as Akuammidine, have been shown to act as agonists at opioid receptors, with a particular preference for the μ-opioid receptor.[2] This interaction with the μ-opioid receptor is the basis for their potential analgesic and other pharmacological effects.
Q4: What is the downstream signaling pathway activated by μ-opioid receptor agonists?
A4: The μ-opioid receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA), resulting in various cellular responses.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitate forms when adding stock solution to aqueous buffer or cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. | Ensure the final concentration of the organic solvent in the aqueous medium is kept low, typically below 0.1%. Prepare intermediate dilutions of the stock solution in the appropriate aqueous buffer or media before adding to the final assay volume. |
| The aqueous buffer has a pH that is unfavorable for solubility. | For basic alkaloids, solubility can sometimes be improved by slightly lowering the pH of the aqueous solution. However, this must be compatible with the experimental system (e.g., cell viability). | |
| The compound has low intrinsic aqueous solubility. | Consider using a solubilizing agent or different formulation approach if the experimental design allows. However, the effect of any additive on the assay must be validated. | |
| Inconsistent or non-reproducible results in in vitro assays. | Incomplete dissolution of the compound in the stock solution. | After adding the solvent, ensure the compound is fully dissolved by vortexing and/or gentle warming (e.g., 37°C) and sonication in an ultrasonic bath. Visually inspect the solution for any particulate matter before use. |
| Degradation of the compound in solution. | Prepare fresh stock solutions regularly and store them appropriately. For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Observed cellular toxicity not related to the expected pharmacological effect. | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Perform a vehicle control experiment with the same final concentration of the solvent to assess its effect on cell viability. Aim for a final solvent concentration of less than 0.1%. |
Quantitative Solubility Data
Specific, publicly available quantitative solubility data for this compound is limited. The following table provides qualitative solubility information for the closely related alkaloid, Akuammidine, as a reference. Researchers should perform their own solubility tests for this compound in their specific experimental systems.
| Compound | Solvent | Solubility |
| This compound | Chloroform | Soluble (qualitative)[2] |
| Dichloromethane | Soluble (qualitative)[2] | |
| Ethyl Acetate | Soluble (qualitative)[2] | |
| DMSO | Soluble (qualitative)[2] | |
| Acetone | Soluble (qualitative)[2] | |
| Akuammine (for reference) | DMSO | Soluble[3] |
| Ethanol | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols
Detailed Protocol 1: Competitive Radioligand Binding Assay for μ-Opioid Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]DAMGO (a selective μ-opioid receptor agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a solution of [³H]DAMGO in binding buffer at a concentration equal to its Kd for the μ-opioid receptor (typically ~1-3 nM).
-
Prepare a high-concentration solution of Naloxone (e.g., 10 µM final concentration) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]DAMGO solution, and 100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of Naloxone solution, 50 µL of [³H]DAMGO solution, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]DAMGO solution, and 100 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol 2: Functional cAMP Assay for Gαi-Coupled Receptors
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the μ-opioid receptor, providing a functional measure of its agonist activity.
Materials:
-
A cell line stably expressing the human μ-opioid receptor and a cAMP biosensor (e.g., GloSensor™ or HTRF®-based systems).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium appropriate for the cell line.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well white, opaque assay plates.
-
A plate reader capable of measuring luminescence or time-resolved fluorescence.
Procedure:
-
Cell Preparation:
-
Seed the cells into the 384-well assay plates at a density that allows them to reach ~80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C and 5% CO₂ overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of forskolin in DMSO and then dilute it in assay buffer to a final concentration that elicits a submaximal stimulation of cAMP production (the EC80 is often used, typically around 3-10 µM).
-
-
Assay Protocol:
-
On the day of the assay, remove the cell culture medium from the wells and replace it with assay buffer.
-
Add the various dilutions of this compound to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the forskolin solution to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Detection:
-
Add the cAMP detection reagent (e.g., GloSensor™ reagent or HTRF® lysis buffer and detection reagents) to all wells according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified by the manufacturer (typically 15-60 minutes).
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence signal from each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
-
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Signaling pathway of the μ-opioid receptor activated by this compound.
References
Stability of (Z)-Akuammidine in different solvents and pH
This technical support center provides guidance and answers frequently asked questions regarding the stability of (Z)-Akuammidine in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited in publicly available literature; therefore, much of the guidance provided is based on general principles of indole alkaloid chemistry and standard pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is reported to be soluble in several organic solvents. Commercially available information suggests its solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO before preparing aqueous dilutions.
Q2: Is there any published data on the stability of this compound in different solvents?
Q3: How does pH affect the stability of this compound?
While specific pH stability data for this compound is not published, indole alkaloids, in general, are susceptible to degradation under strongly acidic or basic conditions. The indole nitrogen can be protonated in acidic conditions, and ester functionalities, if present, can be hydrolyzed under both acidic and basic conditions. It is crucial to perform pH stability studies to determine the optimal pH range for your specific application.
Q4: What are the likely degradation pathways for this compound?
Forced degradation studies are necessary to definitively identify degradation pathways.[5][6] For indole alkaloids, common degradation routes include:
-
Hydrolysis: The methyl ester group in this compound could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The indole ring and other electron-rich moieties can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation of many organic compounds, including alkaloids.
-
Thermal Degradation: High temperatures can accelerate degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency in solution over time | Degradation of this compound. | - Store stock solutions at -20°C or -80°C in tightly sealed containers. - Protect solutions from light by using amber vials or wrapping containers in foil. - Prepare fresh working solutions daily. - Perform a stability study in your chosen solvent system to determine the rate of degradation. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradants.[5][6] - Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can resolve the parent compound from its degradation products.[7] |
| Precipitation of the compound in aqueous buffer | Poor aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it does not exceed a concentration that affects your assay. - Adjust the pH of the buffer, as the solubility of alkaloids can be pH-dependent. - Use solubility-enhancing excipients if appropriate for your application. |
| Inconsistent experimental results | Instability of the compound under assay conditions. | - Evaluate the stability of this compound directly in your assay buffer and under the specific conditions of your experiment (e.g., temperature, light exposure). - If instability is observed, consider modifying the assay conditions (e.g., reducing incubation time, adding antioxidants). |
Stability Data Summary
Specific quantitative stability data for this compound is not available in the reviewed literature. Researchers are encouraged to perform their own stability studies. The table below provides a template for recording such data.
| Condition | Solvent/Medium | Concentration | Temperature | Duration | % Degradation | Degradants Observed |
| Acidic | 0.1 M HCl | e.g., 1 mg/mL | e.g., 60°C | e.g., 24h | Data to be determined | Data to be determined |
| Basic | 0.1 M NaOH | e.g., 1 mg/mL | e.g., 60°C | e.g., 24h | Data to be determined | Data to be determined |
| Oxidative | 3% H₂O₂ | e.g., 1 mg/mL | e.g., RT | e.g., 24h | Data to be determined | Data to be determined |
| Thermal | Solid State | N/A | e.g., 80°C | e.g., 48h | Data to be determined | Data to be determined |
| Photolytic | e.g., Methanol | e.g., 1 mg/mL | e.g., RT | e.g., ICH Q1B | Data to be determined | Data to be determined |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours). Also, subject the stock solution to thermal stress.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to identify degradation products.[7][8]
-
The HPLC method should be capable of separating this compound from all its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Characterize the major degradation products using mass spectrometry (MS) and, if necessary, isolate them for structural elucidation by techniques like NMR spectroscopy.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Akuammidine | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Akuammigine | CAS:642-17-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Akuammine | 3512-87-6 | Benchchem [benchchem.com]
- 4. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of (Z)-Akuammidine from Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (Z)-Akuammidine from plant extracts, primarily Picralima nitida.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound after Initial Extraction
-
Question: My initial solvent extraction of Picralima nitida seeds yields a low amount of the total alkaloid fraction containing this compound. What could be the cause and how can I improve the yield?
-
Answer: Low yields can stem from incomplete cell lysis or a suboptimal choice of extraction solvent. To enhance the yield, consider the following:
-
Thorough Grinding: Ensure the plant material (seeds) is finely powdered to maximize the surface area for solvent penetration.
-
Acidified Methanol Extraction: An effective method involves stirring the seed powder in a methanolic hydrochloride solution. This acidic environment protonates the alkaloids, increasing their solubility in the alcohol solvent.[1]
-
Soxhlet Extraction: For exhaustive extraction, using methanol in a Soxhlet apparatus can be effective.[2]
-
Solvent Polarity: Alkaloids can be extracted with solvents of varying polarities. Methanol and ethanol are commonly used for both free alkaloids and their salts.[3]
-
Issue 2: Co-elution of this compound with Other Alkaloids during Chromatography
-
Question: I am using standard silica gel column chromatography, but this compound is co-eluting with other alkaloids like akuammine and pseudo-akuammigine. How can I resolve this?
-
Answer: Co-elution of structurally similar indole alkaloids from Picralima nitida is a significant challenge with traditional flash chromatography.[1] The similar polarities of these compounds make their separation on silica gel difficult.[2]
-
pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This is a highly effective technique for separating the akuamma alkaloids. By utilizing a liquid-liquid partitioning system, it avoids the irreversible adsorption often seen with solid stationary phases and separates alkaloids based on their pKa values.[1][4]
-
Solvent System Optimization for CCC: A two-phase solvent system of tert-butyl methyl ether (MTBE)/acetonitrile/water (2:2:3, v/v) has been successfully used in pHZR-CCC for separating Picralima nitida alkaloids.[5]
-
Preparative TLC: For smaller scales, preparative thin-layer chromatography (TLC) with an appropriate solvent system, such as EtOAc:MeOH (2:3), can be used to separate fractions that have been initially purified by other means.[6]
-
Issue 3: Dark Color of the Plant Extract Interfering with Purification
-
Question: The crude extract is very dark, which makes it difficult to monitor the separation on my column and may be contaminating my fractions. How can I decolorize the extract?
-
Answer: The dark color is often due to pigments like chlorophyll and phenolic compounds. Several methods can be employed for decolorization:
-
Activated Charcoal: Treating the extract with activated carbon can effectively adsorb many pigments. However, it's crucial to optimize the amount of charcoal and contact time, as it can also adsorb the target alkaloids, leading to yield loss.[7]
-
Solvent Partitioning: A liquid-liquid extraction can help remove pigments. For instance, after an initial acidic aqueous extraction, washing with a non-polar solvent like hexane can remove some lipophilic pigments before proceeding to extract the alkaloids at a basic pH with a solvent like dichloromethane.[1]
-
Adsorbent Resins: Macroporous resins can be selected based on the polarity of the pigments and the target compound to selectively remove interfering colored substances.
-
Issue 4: Irreversible Adsorption and Tailing on Silica Gel Column
-
Question: When I use silica gel chromatography, I observe significant tailing of my alkaloid peaks and suspect I am losing my compound on the column. What is happening and how can I prevent this?
-
Answer: The basic nitrogen atom in alkaloids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and peak tailing.[2]
-
Use of Alternative Stationary Phases: Consider using alumina or a reversed-phase (C18) column, which may have different selectivities and reduce the strong acidic interactions.
-
Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase can help to saturate the active sites on the silica gel and improve the peak shape of basic compounds.
-
Countercurrent Chromatography: As mentioned previously, pHZR-CCC avoids solid stationary phases altogether, thus eliminating the problem of irreversible adsorption.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical source of this compound for purification?
A1: The primary natural source of this compound is the seeds of the Akuamma tree, Picralima nitida.[1][4][8][9] This plant is also a source of other structurally related indole alkaloids.
Q2: What are the major alkaloids that co-extract with this compound from Picralima nitida?
A2: The major alkaloids that are typically co-extracted and pose purification challenges are akuammine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[1][8]
Q3: What analytical techniques are suitable for monitoring the purification of this compound?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the purification process.
-
TLC: A solvent system such as ethyl acetate/methanol/ammonium hydroxide (9/1/1 v/v/v) can be used for the separation of alkaloids on a TLC plate.[9]
-
HPLC: Reversed-phase HPLC, potentially with an ion-pairing reagent, can provide high-resolution separation for analyzing the purity of fractions.[8]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the compounds in each fraction based on their mass-to-charge ratio.[5]
Q4: Is this compound stable during the extraction and purification process?
A4: While specific stability data for this compound during purification is not extensively detailed in the provided results, indole alkaloids, in general, can be susceptible to degradation by light, heat, and extreme pH conditions. It is advisable to protect extracts from light, avoid excessive heat, and be mindful of the pH during extraction and separation steps.
Quantitative Data Summary
The following tables summarize quantitative data from the purification of alkaloids from Picralima nitida seeds.
Table 1: Yield of Alkaloid Fractions from Picralima nitida Seeds
| Extraction/Fractionation Step | Starting Material | Yield | Reference |
| Methanolic Hydrochloride Extraction & Dichloromethane Partitioning | 250 g Akuamma seed powder | 3.356 g (Crude dichloromethane fraction) | [1] |
| pHZR-CCC Purification | 1.2 g Dichloromethane fraction | 130 mg (pseudo-akuammigine), 145 mg (akuammicine), 61 mg (akuammiline), 90 mg (picraline) | [1][8] |
Note: The yield for this compound was not explicitly separated in this particular dataset but it is one of the major alkaloids present.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Alkaloids from Picralima nitida Seeds
This protocol is adapted from Creed et al. (2020).[1]
-
Maceration: Stir 250 g of powdered Picralima nitida seeds in 400 mL of methanolic hydrochloride solution for two hours.
-
Filtration: Filter the mixture and evaporate the filtrate to dryness under reduced pressure.
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the resulting extract in 400 mL of 2N aqueous hydrochloric acid.
-
Wash the acidic solution three times with 400 mL of hexanes to remove non-polar impurities.
-
Basify the aqueous layer to pH 9-10 with a suitable base (e.g., ammonium hydroxide).
-
Extract the alkaloids into dichloromethane (3 x 400 mL).
-
-
Concentration: Combine the dichloromethane layers and evaporate to dryness under vacuum to obtain the crude dichloromethane fraction containing this compound and other alkaloids.
Protocol 2: Purification of Alkaloids using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This protocol is a general guideline based on the successful application for Picralima nitida alkaloids.[1][5]
-
Solvent System Preparation: Prepare a two-phase solvent system of tert-butyl methyl ether (MTBE)/acetonitrile/water (2:2:3, v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Stationary Phase: Fill the CCC coil with the stationary phase (typically the upper organic phase).
-
Sample Loading: Dissolve the crude dichloromethane fraction in a mixture of the stationary and mobile phases and inject it into the CCC instrument.
-
Elution:
-
Use the aqueous lower phase as the mobile phase.
-
Add a retaining acid (e.g., trifluoroacetic acid - TFA) to the stationary phase and an eluting base (e.g., ammonia) to the mobile phase to create a pH gradient.
-
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
Preventing degradation of (Z)-Akuammidine during storage
Introduction
(Z)-Akuammidine is a bioactive indole alkaloid sourced from the seeds of the African plant Picralima nitida.[1] Its complex structure and potential pharmacological activities, including analgesic and antineoplastic effects, have made it a compound of significant interest in scientific research.[1] As with many complex organic molecules, ensuring the stability of this compound during storage is critical for obtaining reliable and reproducible experimental results. This guide provides detailed information on the potential degradation pathways of this compound and offers troubleshooting advice to minimize its degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored at 2°C - 8°C.[1] Storing at refrigerated temperatures helps to slow down potential degradation reactions.[2] For longer-term storage, temperatures of -20°C have been suggested for other alkaloids to maintain concentration stability, although this may not prevent degradation entirely over extended periods.[3]
Q2: How does light affect the stability of this compound?
Indole alkaloids can be susceptible to photolysis.[2] It is crucial to protect this compound from light by storing it in a light-resistant container, such as an amber vial.
Q3: What is the impact of air and moisture on this compound?
Exposure to air can lead to oxidation of indole alkaloids.[2][4][5] The indole ring is susceptible to oxidative damage, which can alter the molecule's structure and biological activity.[6] It is recommended to store this compound in a tightly sealed container to minimize exposure to air and moisture.[1] For long-term storage, replacing the air in the container with an inert gas like nitrogen or argon can provide additional protection.[2]
Q4: What are the visible signs of this compound degradation?
Degradation of alkaloids can sometimes be indicated by a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for an accurate assessment of purity.
Q5: What analytical methods can be used to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity of this compound and detecting the presence of degradation products.[7][8] These methods can separate and identify different compounds in a sample, allowing for quantification of the parent compound and any impurities.
Troubleshooting Guide
This section addresses common issues encountered during the storage of this compound and provides step-by-step solutions.
Problem 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage conditions.
Solution:
-
Verify Storage Conditions:
-
Temperature: Confirm that the compound has been consistently stored at the recommended 2°C - 8°C.[1]
-
Light: Ensure the storage container is opaque or amber to protect from light.
-
Atmosphere: Check that the container is tightly sealed. For long-term storage, consider flushing with an inert gas.
-
-
Assess Purity:
-
Perform HPLC or LC-MS analysis to determine the purity of your this compound stock.
-
Compare the results with the certificate of analysis provided by the supplier or with a freshly prepared standard.
-
-
Implement Corrective Actions:
-
If degradation is confirmed, discard the old stock and obtain a fresh supply.
-
Review and update your laboratory's standard operating procedures for the storage of sensitive compounds.
-
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Solution:
-
Characterize Degradation Products:
-
Utilize LC-MS/MS to obtain mass spectral data of the unknown peaks. This can help in the tentative identification of degradation products by comparing the fragmentation patterns with known degradation pathways of indole alkaloids.
-
Common degradation pathways for indole alkaloids include oxidation, hydrolysis, and epimerization.[4][5][9]
-
-
Investigate the Cause of Degradation:
-
Review the storage history of the sample, including temperature fluctuations, exposure to light, and the type of solvent used for solutions.
-
Consider the possibility of solvent-mediated degradation if the compound was stored in solution.
-
-
Optimize Storage of Solutions:
-
If this compound must be stored in solution, use a high-purity, degassed solvent.
-
Prepare fresh solutions for each experiment whenever possible.
-
Store solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2°C - 8°C | To slow down chemical degradation reactions.[1][2] |
| Light | Protect from light (use amber vials) | To prevent photolytic degradation.[2] |
| Atmosphere | Tightly sealed container, consider inert gas (N₂ or Ar) for long-term storage | To minimize oxidation by air.[1][2] |
| Form | Solid (preferred) or freshly prepared solutions | To reduce solvent-mediated degradation. |
Table 2: Troubleshooting Common this compound Storage Issues
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Chemical degradation | Verify storage conditions, assess purity via HPLC/LC-MS, obtain fresh stock if necessary. |
| Appearance of new peaks in HPLC/LC-MS | Formation of degradation products | Characterize new peaks using MS/MS, investigate storage history, optimize solution storage. |
| Inconsistent experimental results | Variable purity of the compound | Standardize storage protocols, regularly check the purity of stock solutions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column (e.g., 4.6 x 100 mm, 2.7 µm particle size)[8]
-
UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Diagram 1: Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Diagram 2: Potential Degradation Pathways of an Indole Alkaloid
Caption: Potential degradation pathways for indole alkaloids.
References
- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 2. Sciencemadness Discussion Board - Can refrigeration lesson the life of an alkaloid? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Akuammidine in Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Z)-Akuammidine in radioligand binding assays. The information is tailored to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a natural indole alkaloid primarily extracted from the seeds of the African plant Picralima nitida.[1] It is of scientific interest due to its potential pharmacological properties, including analgesic effects.[1] Its mode of action is believed to involve interaction with opioid receptors.[1]
Q2: What are the known binding targets of this compound?
This compound has been shown to bind to opioid receptors, with a preference for the µ-opioid receptor.[]
Q3: What is the expected binding affinity of this compound for opioid receptors?
The binding affinity of this compound can vary depending on the specific opioid receptor subtype and the experimental conditions. It is crucial to determine the Ki (inhibition constant) or IC50 (half maximal inhibitory concentration) in your specific assay system.
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in radioligand binding assays.
Problem 1: High Non-Specific Binding
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate results. Indole alkaloids like this compound can sometimes exhibit high NSB due to their lipophilic nature. The computed XLogP3 value for this compound is 1.5, suggesting a degree of lipophilicity.[4]
-
Possible Causes & Solutions:
| Cause | Solution |
| Compound Precipitation | Decrease the final concentration of this compound in the assay. Ensure the DMSO concentration in the final assay buffer is low (typically <1%) to prevent precipitation. |
| Binding to Filter Membranes | Pre-soak the filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the ligand to the filter. |
| Binding to Assay Plates | Use low-binding plates. Consider adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to block non-specific binding sites on the plates and other surfaces. |
| Inappropriate Blocking Agent | If using a blocking agent to define NSB, ensure it is structurally unrelated to this compound and used at a sufficiently high concentration (e.g., 1000-fold excess over the radioligand Kd). |
Problem 2: Low or No Specific Binding
A weak or absent specific binding signal can be due to several factors related to the compound, receptor preparation, or assay conditions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of this compound | While the solid form of related alkaloids is stable, degradation can occur in solution.[5] Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Inactive Receptor Preparation | Ensure the receptor source (e.g., cell membranes, tissue homogenates) has been prepared and stored correctly to maintain receptor activity. Perform a saturation binding experiment with a known high-affinity radioligand to confirm the presence and activity of the receptors. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition. Opioid receptor binding assays are often performed at room temperature or 30°C for 60-120 minutes. |
| Incorrect Radioligand Concentration | Use a radioligand concentration at or below its Kd for competition assays to ensure sensitive detection of competitor binding. |
Problem 3: Poor Reproducibility
Inconsistent results between experiments can compromise the reliability of your data.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the radioligand and competing ligands. |
| Variable Incubation Times | Ensure all samples are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing. |
| Incomplete Washing | During the filtration step, ensure that the filters are washed thoroughly and consistently with ice-cold wash buffer to remove all unbound radioligand. |
| Batch-to-Batch Variation of Reagents | Use reagents from the same lot number whenever possible. If a new batch is introduced, perform validation experiments to ensure consistency. |
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for various opioid receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | µ-opioid | Potent agonist | [] |
Note: Quantitative Ki values for this compound were not found in the provided search results. The term "potent" suggests a high affinity, but numerical data is needed for a complete picture.
Experimental Protocols
1. Radioligand Competition Binding Assay for µ-Opioid Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Materials:
-
Receptor Source: Cell membranes expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity µ-opioid ligand (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates (low-binding).
-
Glass fiber filter mats (pre-soaked in 0.3% PEI).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration range should be chosen to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate dilution of this compound.
-
50 µL of [³H]DAMGO at a final concentration at or near its Kd.
-
50 µL of the receptor membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filter mats.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
This compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][8]
Caption: µ-Opioid receptor signaling pathway activated by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
References
- 1. This compound | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | C21H24N2O3 | CID 597842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Akuammidine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of akuammidine isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of akuammidine isomers, focusing on high-performance liquid chromatography (HPLC) methods.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Separation of Akuammidine and its C16 Epimer (Polyneuridine) | Inadequate stationary phase selectivity. | The primary recommended column is a C18 reversed-phase column, such as the Agilent Poroshell 120, EC-C18.[1] If separation is still not achieved, consider a column with a different C18 bonding chemistry or a phenyl-hexyl column for alternative selectivity. |
| Incorrect mobile phase composition. | A water/methanol gradient is effective for separating akuammidine and polyneuridine.[1] Ensure accurate mobile phase preparation and gradient delivery. Small adjustments to the gradient slope or initial/final methanol concentration can significantly impact resolution. | |
| Inappropriate flow rate. | The published method uses a flow rate of 1.0 mL/min.[1] Deviations from this can affect peak shape and resolution. If using a different column dimension, adjust the flow rate accordingly. | |
| Suboptimal temperature. | Temperature can influence selectivity. If not controlled, fluctuations can lead to inconsistent retention times and poor resolution. Maintain a constant column temperature, typically between 25-30°C, unless method optimization suggests otherwise. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Akuammidine is a basic compound and can interact with residual silanols on the silica support, causing peak tailing. Use a mobile phase with a slightly basic pH (e.g., using a volatile buffer like ammonium bicarbonate) or a column with end-capping to minimize these interactions. |
| Column overload. | Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
| Fluctuations in mobile phase composition or temperature. | As mentioned above, precise control over the mobile phase gradient and column temperature is crucial for reproducible results. | |
| Column degradation. | Over time, column performance can degrade. If other troubleshooting steps fail, try a new column. | |
| Low Signal Intensity | Inappropriate detection wavelength. | For UV detection, ensure the wavelength is set to the absorbance maximum of akuammidine. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength. |
| Sample degradation. | Prepare fresh samples and standards. Akuammidine, like many alkaloids, can be sensitive to light and pH. | |
| Mass spectrometer settings (for LC-MS). | Optimize the ion source parameters (e.g., gas temperatures, flow rates) and mass analyzer settings (e.g., collision energy for MS/MS) to maximize the signal for the [M+H]⁺ ion of akuammidine (m/z 353).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for separating akuammidine from its C16 epimer, polyneuridine?
A1: A well-documented method utilizes a reversed-phase HPLC approach. The key parameters are summarized below.[1]
Experimental Protocol: Separation of Akuammidine and Polyneuridine
| Parameter | Condition |
| Column | Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 20% B5-5.8 min: 20% to 99% B5.8-8 min: 99% to 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) |
Q2: My separation on a C18 column is insufficient. What are my next steps?
A2: If optimizing the mobile phase and other parameters on your C18 column doesn't yield the desired separation, consider these alternative strategies:
-
Chiral Chromatography: Since you are separating diastereomers, a chiral stationary phase (CSP) is a powerful option. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening.[3][4]
-
Alternative Reversed-Phase Selectivity: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the analytes.
-
Normal-Phase Chromatography: While less common for this type of compound, normal-phase chromatography can sometimes provide unique selectivity for isomers.
-
Supercritical Fluid Chromatography (SFC): SFC often provides excellent resolution for chiral and achiral isomer separations and can be a high-throughput alternative to HPLC.
Q3: Is derivatization a viable option for improving the separation of akuammidine isomers?
A3: Yes, derivatization can be an effective strategy. By reacting the isomers with a chiral derivatizing agent, you can convert them into diastereomeric derivatives that may be more easily separated on a standard achiral column.[5] This approach can also be beneficial for improving detection sensitivity if a fluorescent tag is used.
Q4: How can I confirm the identity of the separated akuammidine isomer peaks?
A4: The most definitive method for peak identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the fragmentation patterns of your separated peaks with those of a known standard or with published spectra, you can confirm their identity. For akuammidine and its isomers, monitoring the transition of the precursor ion [M+H]⁺ m/z 353 to specific product ions can provide confirmation.[2] Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated fractions can also provide structural confirmation.
Q5: Are there any non-chromatographic methods for separating akuammidine isomers?
A5: While HPLC and SFC are the most common analytical techniques, other methods like pH-zone-refining countercurrent chromatography have been used for the preparative separation of alkaloids from natural extracts, including those from Picralima nitida, a source of akuammidine.[6] This technique separates compounds based on their partitioning between two immiscible liquid phases and can be effective for isolating larger quantities of material.
Visualizations
Caption: Workflow for developing a separation method for akuammidine isomers.
Caption: Decision tree for troubleshooting poor separation of akuammidine isomers.
References
- 1. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Addressing low efficacy of akuamma alkaloids in nociception assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with akuamma alkaloids in nociception assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent analgesic effects with akuamma alkaloids in my nociception assays?
A1: The observation of low efficacy is a documented challenge with certain akuamma alkaloids. Several factors can contribute to this:
-
Weak Opioid Receptor Agonism: Alkaloids like akuammine and pseudo-akuammigine are weak or partial agonists at the mu-opioid receptor.[1][2][3][4][5][6] Their modest potency often translates to minimal effects in animal models of antinociception.[1][3][4][5][6][7]
-
Species Differences: There are conflicting reports on the efficacy of these alkaloids. Some discrepancies may be due to the animal models used; for instance, some effects observed in Wistar rats have not been replicated in C57BL/6 mice.[7][8]
-
Route of Administration: The method of administration can significantly impact the bioavailability and, consequently, the efficacy of the alkaloids.[7]
-
Extract Variability: If you are using a whole-seed extract, the concentration and composition of active alkaloids can vary significantly, leading to inconsistent results.
Q2: Are there specific akuamma alkaloids that have shown more promise than others?
A2: Research indicates varying degrees of activity among different akuamma alkaloids. For instance, while akuammine and pseudo-akuammigine are weak mu-opioid agonists, akuammicine has been identified as a more potent kappa-opioid receptor agonist.[9][10] However, even the more active compounds may not possess high affinity or selectivity.[9]
Q3: My in vitro binding affinities do not correlate with my in vivo nociception data. Why might this be?
A3: A disconnect between in vitro and in vivo results is a common challenge in drug discovery. For akuamma alkaloids, this could be due to:
-
Pharmacokinetics: Poor absorption, distribution, metabolism, or rapid excretion can limit the concentration of the alkaloid that reaches the target receptors in the central nervous system.
-
Blood-Brain Barrier Penetration: The alkaloids may not efficiently cross the blood-brain barrier to exert a central analgesic effect.
-
Metabolism: The parent compound's metabolism might produce metabolites with different activity profiles, or metabolism could lead to rapid inactivation.[7]
Q4: Could the choice of nociception assay influence the observed efficacy?
A4: Absolutely. Different pain assays model different aspects of nociception.
-
Thermal Nociception Assays (Hot-Plate, Tail-Flick): These are sensitive to centrally acting analgesics that modulate acute thermal pain. The low efficacy of some akuamma alkaloids has been particularly noted in these assays.[7]
-
Inflammatory Pain Models (Formalin Test): This test has two phases: an early, neurogenic phase and a later, inflammatory phase.[11][12] An agent might show efficacy in one phase but not the other, providing insight into its mechanism of action (e.g., central vs. peripheral anti-inflammatory effects).[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant difference between control and treated groups. | 1. Insufficient Dose: The concentration of the alkaloid may be too low to elicit a response due to its modest potency.[1][2][3][4][5][6] 2. Poor Bioavailability: The chosen route of administration may not be optimal.[7] 3. Timing of Measurement: The peak effect of the alkaloid may occur outside of your measurement window. | 1. Conduct a dose-response study to determine the optimal dose. 2. Experiment with different routes of administration (e.g., intraperitoneal, subcutaneous, oral) and vehicle formulations. 3. Perform a time-course experiment to identify the time of peak analgesic effect. |
| High variability in results within the same experimental group. | 1. Inconsistent Dosing: Inaccurate preparation or administration of the test compound. 2. Variability in Animal Subjects: Differences in age, weight, or genetic background can affect drug response.[13] 3. Inconsistent Assay Procedure: Minor variations in the experimental protocol. | 1. Ensure accurate and consistent preparation and administration of the alkaloids. 2. Use age- and weight-matched animals from a consistent genetic background. 3. Strictly adhere to the standardized experimental protocol. |
| Contradictory results compared to published literature. | 1. Different Animal Strain or Species: As noted, responses can differ between rats and mice.[7][8] 2. Purity of the Alkaloid: Impurities in the isolated compound could interfere with the results. 3. Different Experimental Protocols: Variations in assay parameters (e.g., temperature in the hot-plate test, concentration of formalin). | 1. Carefully consider the animal model and its relevance to previous studies. 2. Verify the purity of your alkaloid sample using analytical techniques (e.g., HPLC, NMR). 3. Standardize your protocols to align with established methods where possible. |
Data on Akuamma Alkaloid Opioid Receptor Activity
The following tables summarize the in vitro opioid receptor binding affinities and functional activities for key akuamma alkaloids.
Table 1: Opioid Receptor Binding Affinities (Ki, µM)
| Alkaloid | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
| Akuammidine | 0.6 | 8.6 | 2.4 | [9] |
| Akuammine | 0.5 | >10 | >10 | [9] |
| Akuammicine | >10 | 0.2 | >10 | [9] |
| Pseudoakuammigine | - | - | - | - |
| Akuammigine | >10 | >10 | >10 | [9] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at Opioid Receptors
| Alkaloid | Receptor | Activity | pKB / EC50 | Reference |
| Akuammidine | MOR | Agonist | - | [9] |
| Akuammine | MOR | Antagonist | 5.7 (pKB) | [9] |
| Akuammicine | KOR | Full Agonist (guinea pig ileum) | - | [9] |
| Akuammicine | KOR | Partial Agonist (mouse vas deferens) | - | [9] |
| Pseudoakuammigine | - | Little to no efficacy | - | [9] |
| Akuammigine | - | Little to no efficacy | - | [9] |
pKB is the negative logarithm of the antagonist's dissociation constant.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes to a thermal stimulus.[13]
-
Animal Acclimation: Acclimate the mouse or rat to the testing environment and the restraining device.
-
Baseline Latency: Place the animal's tail over a radiant heat source. A timer starts automatically. The time taken for the animal to flick its tail out of the heat path is the tail-flick latency.[13] Record this baseline measurement.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.[14]
-
Compound Administration: Administer the akuamma alkaloid or vehicle control via the desired route.
-
Post-treatment Latency: At predetermined time points after administration, repeat the tail-flick latency measurement.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) x 100]
Formalin Test
The formalin test assesses the response to a persistent chemical noxious stimulus and has two distinct phases of nociceptive behavior.[11][12]
-
Animal Acclimation: Place the animal in an observation chamber for at least 30 minutes to acclimate.
-
Compound Administration: Administer the akuamma alkaloid or vehicle control prior to the formalin injection, with the pre-treatment time depending on the route of administration.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 1-5% in saline) into the plantar surface of the animal's hind paw.[11][12]
-
Observation: Immediately after injection, return the animal to the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Phases of Nociception:
-
Data Analysis: The total time spent in nociceptive behaviors is quantified for each phase and compared between treated and control groups.
Visualizations
Caption: General experimental workflow for nociception assays.
Caption: Troubleshooting logic for addressing low efficacy.
Caption: Simplified opioid receptor signaling pathway for akuamma alkaloids.
References
- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of akuamma alkaloid analogues for alternative pain therapies [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. meliordiscovery.com [meliordiscovery.com]
Validation & Comparative
A Comparative Analysis of (Z)-Akuammidine and (E)-Akuammidine: Unraveling Stereoisomer-Specific Biological Activity
A critical review of the current scientific literature reveals a significant gap in the comparative biological analysis of (Z)-Akuammidine and (E)-Akuammidine. While (E)-Akuammidine, commonly referred to as simply Akuammidine, has been the subject of pharmacological studies, there is a notable absence of published data on the biological activity of its (Z)-isomer. Consequently, a direct comparison based on experimental evidence is not feasible at this time.
This guide, therefore, focuses on summarizing the known biological activities of (E)-Akuammidine, providing researchers with a comprehensive overview of its pharmacological profile. The information presented is derived from key studies investigating its interaction with opioid receptors and its potential as an analgesic agent.
Understanding the Stereochemistry
Akuammidine is an indole alkaloid naturally found in the seeds of the African plant Picralima nitida. The designation (Z) and (E) refers to the stereochemistry around the double bond of the ethylidene group attached to the core ring structure. Based on IUPAC nomenclature in chemical databases, the naturally occurring and studied form of Akuammidine is the (E)-isomer. While the (Z)-isomer is a defined chemical entity, it has not been the subject of published biological investigation.
Biological Activity of (E)-Akuammidine
(E)-Akuammidine has been identified as an alkaloid with activity at opioid receptors. Its pharmacological effects are primarily attributed to its interaction with these receptors, which are key targets for pain modulation in the central nervous system.
Opioid Receptor Binding Affinity
Studies have shown that (E)-Akuammidine exhibits a preference for the µ-opioid receptor.[1] The binding affinity of (E)-Akuammidine to µ, δ, and κ-opioid receptors has been quantified, providing insight into its mechanism of action.
Table 1: Opioid Receptor Binding Affinities of (E)-Akuammidine
| Receptor Subtype | Binding Affinity (Ki) in µM |
| µ-opioid receptor | 0.6[1] |
| δ-opioid receptor | 2.4[1] |
| κ-opioid receptor | 8.6[1] |
In Vivo Analgesic Activity
The analgesic potential of (E)-Akuammidine has been investigated in mouse models of pain, specifically the tail flick and hot plate tests. These assays measure the response to thermal pain and are commonly used to evaluate the efficacy of analgesic compounds. However, studies have indicated that (E)-Akuammidine demonstrates limited efficacy in these models of thermal nociception.[2]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This in vitro assay is used to determine the binding affinity of a compound to specific receptor subtypes.
Objective: To quantify the binding affinity (Ki) of (E)-Akuammidine for µ, δ, and κ-opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor subtypes of interest (e.g., guinea pig brain homogenates).
-
Competitive Binding: A constant concentration of a specific radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, and [³H]U69,593 for κ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((E)-Akuammidine).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Analgesic Assays
Objective: To assess the antinociceptive effects of (E)-Akuammidine in response to thermal stimuli in mice.
Animal Model: C57BL/6 mice are commonly used for these assays.
Drug Administration: (E)-Akuammidine is administered, for example, via subcutaneous (s.c.) injection at various doses (e.g., 3, 10, and 30 mg/kg).[2]
1. Tail Flick Test:
-
Principle: This test measures the latency of a mouse to flick its tail away from a source of thermal stimulus, which is a spinal reflex.
-
Procedure:
-
The mouse is gently restrained, and its tail is exposed.
-
A focused beam of high-intensity light is directed onto a portion of the tail.
-
The time taken for the mouse to flick its tail out of the beam is recorded as the tail flick latency.
-
A cutoff time is established to prevent tissue damage.
-
Measurements are taken at various time points after drug administration.
-
-
Data Analysis: The data is often expressed as the maximum possible effect (%MPE), which normalizes the post-drug latency to the baseline and cutoff times.
2. Hot Plate Test:
-
Principle: This test measures the latency of a more complex, supraspinal response to a thermal stimulus applied to the paws, such as licking or jumping.
-
Procedure:
-
The mouse is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
The time until the mouse exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the hot plate latency.
-
A cutoff time is used to avoid injury.
-
Measurements are taken at different intervals following drug administration.
-
-
Data Analysis: Similar to the tail flick test, results can be presented as the %MPE.
Visualizations
Caption: (E)-Akuammidine's preferential binding to opioid receptors.
Caption: Workflow for assessing the analgesic effects of (E)-Akuammidine.
Conclusion
The biological activity of (E)-Akuammidine is characterized by its interaction with opioid receptors, showing a preference for the µ-subtype. However, its in vivo analgesic effects in thermal pain models appear to be limited. A significant knowledge gap exists regarding the biological profile of this compound. Future research is warranted to synthesize and evaluate the (Z)-isomer to enable a comprehensive comparison and to fully understand the structure-activity relationships of Akuammidine stereoisomers. Such studies would be invaluable for drug development professionals seeking to explore the therapeutic potential of this class of alkaloids.
References
A Comparative Guide to the Opioid Receptor Activity of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of (Z)-Akuammidine at the μ (mu), δ (delta), and κ (kappa) opioid receptors. The information is benchmarked against standard selective opioid receptor agonists to offer a clear perspective on its pharmacological profile. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided.
Introduction to this compound
This compound is a monoterpene indole alkaloid found in the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in African medicine for various ailments, including pain. Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, focusing on the interaction of its constituent alkaloids with the endogenous opioid system.
Quantitative Comparison of Opioid Receptor Activity
The following tables summarize the binding affinity and functional potency of this compound in comparison to standard selective opioid receptor agonists.
Table 1: Opioid Receptor Binding Affinity (Ki in μM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity Profile |
| This compound | 0.6[1] | 2.4[1] | 8.6[1] | μ-preferring |
| DAMGO | 0.001 - 0.002 | >1 | >1 | μ-selective |
| DPDPE | >1 | 0.001 - 0.005 | >1 | δ-selective |
| U-69,593 | >1 | >1 | 0.0008 - 0.002 | κ-selective |
Note: Ki values for DAMGO, DPDPE, and U-69,593 are typical ranges reported in literature.
Table 2: Opioid Receptor Functional Activity (EC50/Potency Range in μM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Functional Profile |
| This compound | 2.6 - 5.2[2] | Weak/Not determined | Weak/Not determined | Weak partial agonist at μOR |
| DAMGO | 0.001 - 0.01 | >10 | >10 | Full agonist at μOR |
| DPDPE | >10 | 0.001 - 0.01 | >10 | Full agonist at DOR |
| U-50,488 | >10 | >10 | 0.01 - 0.1 | Full agonist at KOR |
Note: EC50 values for DAMGO, DPDPE, and U-50,488 are typical ranges reported in literature. The potency of this compound is described as a range for μOR agonism, with significantly weaker activity expected at DOR and KOR based on binding affinities.
In Vitro Pharmacological Profile of this compound
This compound exhibits a clear preference for the μ-opioid receptor over the δ- and κ-opioid receptors, as demonstrated by its lower Ki value at MOR.[1][3] Functionally, it acts as a weak partial agonist at the μ-opioid receptor.[2][4] This profile is distinct from classic opioid analgesics like morphine, which are typically full MOR agonists. The partial agonism of this compound suggests that it may have a ceiling effect for both its therapeutic and adverse effects, a characteristic that is of significant interest in the development of safer opioid analgesics.
The activity of this compound at δ and κ opioid receptors is considerably lower. Its binding affinity is approximately 4-fold and 14-fold weaker for DOR and KOR, respectively, compared to MOR.[1] This selectivity profile suggests that the pharmacological effects of this compound are likely mediated primarily through the μ-opioid receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of opioid receptors and a typical experimental workflow for assessing the activity of a compound like this compound.
Caption: Canonical G-protein and β-arrestin signaling pathways activated by opioid receptors.
Caption: Experimental workflow for characterizing opioid receptor activity.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of this compound at μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Preparation: A series of dilutions of this compound are prepared.
-
Incubation: In a 96-well plate, the cell membranes, radioligand, and either buffer, a concentration of this compound, or the non-specific binding control are combined.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The contents of each well are rapidly filtered through a filter mat to separate the bound from the unbound radioligand. The filter mat is washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filter mat is dried, and scintillation fluid is added. The radioactivity on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of a compound to activate Gi-coupled receptors, like opioid receptors, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50 or IC50) of this compound at μ, δ, and κ opioid receptors.
Materials:
-
Cells expressing the human μ, δ, or κ opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer/media.
-
Luminometer.
Procedure:
-
Cell Plating: Cells are plated in a 96-well plate and incubated to allow for adherence.
-
Compound Addition: A series of dilutions of this compound are added to the wells.
-
Stimulation: Forskolin is added to all wells to stimulate cAMP production.
-
Incubation: The plate is incubated to allow for the compound to exert its effect on cAMP levels (e.g., 15-30 minutes at 37°C).
-
Detection: The reagent for the cAMP detection system (e.g., luciferin for GloSensor™) is added, and the luminescence is measured using a luminometer. A decrease in signal corresponds to an inhibition of cAMP production.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 or IC50 (the concentration of this compound that produces 50% of the maximal response) is calculated.
Conclusion
This compound is a μ-preferring opioid receptor ligand with weak partial agonist activity at the μ-opioid receptor. Its lower affinity for δ and κ receptors suggests a pharmacological profile dominated by its interaction with the μ receptor. This profile distinguishes it from classical, non-selective opioids and highly selective synthetic ligands. The weak partial agonism at the μ-opioid receptor is a particularly noteworthy characteristic, as it may translate to a more favorable safety profile with a reduced risk of adverse effects commonly associated with full opioid agonists. Further research into the in vivo effects and potential therapeutic applications of this compound is warranted.
References
Structure-Activity Relationship of Akuammidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine, a monoterpenoid indole alkaloid derived from the seeds of the West African tree Picralima nitida, has garnered significant interest within the scientific community.[1][2] Traditionally used in medicine for treating pain and fever, akuammidine and its analogs exhibit a range of pharmacological activities, most notably at opioid receptors.[2][3] Their unique chemical scaffold, distinct from traditional morphinan analgesics, presents a promising avenue for the development of novel therapeutics with potentially improved side-effect profiles.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of akuammidine analogs, focusing on their opioid receptor modulation and emerging anti-inflammatory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further research and development.
Opioid Receptor Activity of Akuammidine Analogs
The primary pharmacological target of many akuammidine analogs investigated to date is the opioid receptor system, particularly the mu (µ) and kappa (κ) opioid receptors.[1] The affinity and efficacy of these analogs can be significantly influenced by structural modifications to the parent akuammidine scaffold.
Data Presentation: Opioid Receptor Binding Affinities and Functional Activities
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of akuammidine and a selection of its synthetic analogs at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).
Table 1: Binding Affinities (Ki) of Akuammidine Analogs at Opioid Receptors
| Compound | Modification | µ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| Akuammidine | - | 300 | 1670 | [5] |
| Analog 19 | C16-ester modification | 120 | 330 | [5] |
| Analog 20 | C16-ester modification | 220 | 580 | [5] |
| Analog 31 | N1-ethyl substitution | 100 | 1170 | [5] |
| Analog 32 | N1-benzyl substitution | 54 | 49 | [5] |
| Analog 33 | N1-phenethyl substitution | 12 | 580 | [5] |
Table 2: Functional Activity (EC50) of Akuammidine Analogs at the µ-Opioid Receptor
| Compound | Modification | µ-Opioid Receptor EC50 (nM) | Emax (%) | Reference |
| Akuammidine | - | 5240 | 82 | [5] |
| Analog 19 | C16-ester modification | 930 | 40 | [5] |
| Analog 20 | C16-ester modification | 1220 | 32 | [5] |
| Analog 31 | N1-ethyl substitution | 240 | 59 | [5] |
| Analog 32 | N1-benzyl substitution | 230 | 63 | [5] |
| Analog 33 | N1-phenethyl substitution | 75 | 76 | [5] |
Table 3: Functional Activity (EC50) of Akuammicine Analogs at the κ-Opioid Receptor
| Compound | Modification | κ-Opioid Receptor EC50 (nM) | Emax (%) | Reference |
| Akuammicine | - | 1200 | 91 | [6] |
| Analog 2 | C10-bromo substitution | 3.9 | 96 | [6] |
| Analog 3 | C10-iodo substitution | 5.7 | 98 | [6] |
| Analog 4 | C10-phenyl substitution | 15 | 101 | [6] |
| Analog 5 | C10-(3'-furanyl) substitution | 0.88 | 102 | [6] |
| Analog 6 | C10-(3'-thienyl) substitution | 7.7 | 104 | [6] |
| Analog 7 | C10-nitrile substitution | 81 | 102 | [6] |
| Analog 8 | C10-nitro substitution | 160 | 96 | [6] |
| Analog 9 | C10-amino substitution | 260 | 107 | [6] |
| Analog 19 | N-cyclopropylmethyl substitution | 4700 | 113 | [6] |
Anti-Inflammatory Activity of Akuammiline Alkaloid Analogs
Recent studies have explored the anti-inflammatory potential of akuammiline alkaloid derivatives, a class of compounds structurally related to akuammidine. These investigations have revealed promising activity in cellular models of rheumatoid arthritis.
Data Presentation: Inhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocytes
The following table presents the half-maximal inhibitory concentrations (IC50) of various akuammiline alkaloid analogs on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).
Table 4: IC50 Values of Akuammiline Analogs on RA-FLS Proliferation
| Compound | Modification | IC50 on MH7A cells (µM) | Reference |
| Analog 6 | Varied tetracyclic core | < 10 | [1][2] |
| Analog 9 | Varied tetracyclic core | 3.22 ± 0.29 | [1][2] |
| Analog 17a | Varied side chain | < 10 | [1][2] |
| Analog 17c | Varied side chain | 3.21 ± 0.31 | [1][2] |
| Analog 17d | Varied side chain | < 10 | [1][2] |
| Analog 17f | Varied side chain | < 10 | [1][2] |
Anticancer Activity
While the broader class of indole alkaloids has been investigated for anticancer properties, there is currently a limited amount of specific quantitative data (e.g., IC50 values) available for akuammidine analogs against various cancer cell lines. This represents a key area for future research to fully elucidate the therapeutic potential of this compound class.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of akuammidine analogs for µ and κ opioid receptors.
Materials:
-
HEK293 cells stably expressing human µ-opioid receptor (MOP) or κ-opioid receptor (KOP).
-
Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (akuammidine analogs) at various concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand, and either vehicle, non-specific control (naloxone), or the test compound at varying concentrations.
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of akuammidine analogs as agonists or antagonists at Gαi-coupled opioid receptors.
Materials:
-
HEK293 cells co-transfected with the opioid receptor of interest and a cAMP-sensitive biosensor (e.g., GloSensor™).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (for Gi-coupled receptor assays).
-
Test compounds (akuammidine analogs) at various concentrations.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Assay Initiation: Replace the culture medium with the assay buffer containing the biosensor substrate and incubate to allow for substrate loading.
-
Compound Addition: For agonist testing, add varying concentrations of the test compounds to the wells. For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist. For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the test compounds.
-
Signal Detection: Measure the luminescence at various time points using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves. Calculate the EC50 and Emax values from these curves.
Hot Plate Analgesia Test
Objective: To assess the in vivo analgesic efficacy of akuammidine analogs in a thermal pain model.
Materials:
-
Male Swiss Webster mice.
-
Hot plate apparatus with adjustable temperature.
-
Test compounds (akuammidine analogs) formulated for injection.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the hot plate apparatus.
-
Baseline Measurement: Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control to the mice via a specified route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At predetermined time intervals after administration, place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE of the test compound groups to the vehicle control group to determine analgesic efficacy.
Mandatory Visualizations
Signaling Pathway of Akuammidine Analogs at Opioid Receptors
Caption: G-protein coupled signaling cascade initiated by akuammidine analogs at opioid receptors.
Experimental Workflow for SAR Studies of Akuammidine Analogs
Caption: A typical workflow for the synthesis and evaluation of akuammidine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the In Vivo Analgesic Effects of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic properties of (Z)-Akuammidine against the well-established opioid analgesic, morphine. The information presented herein is supported by experimental data from murine models to aid in the evaluation of this compound as a potential therapeutic agent for pain management.
Comparative Analgesic Efficacy
The analgesic effects of this compound have been evaluated in preclinical studies, primarily using thermal nociception models such as the hot plate and tail-flick tests. These assays are standard for assessing the efficacy of centrally acting analgesics.
The following table summarizes the quantitative data from studies evaluating this compound, with morphine as a positive control and saline as a negative control. The data is presented to facilitate a direct comparison of their analgesic potential.
| Compound | Dose (s.c.) | Test | Time Point | Analgesic Effect (Latency in seconds) | Analgesic Effect (% Maximum Possible Effect - %MPE) |
| Saline (Vehicle) | N/A | Hot Plate | Baseline | ~15[1] | 0 |
| Saline (Vehicle) | N/A | Tail-Flick | Baseline | ~2-4[2] | 0 |
| This compound | 3 mg/kg | Hot Plate | 30 min | Not Reported | ~20[3] |
| 10 mg/kg | Hot Plate | 30 min | Not Reported | ~40[3] | |
| 30 mg/kg | Hot Plate | 30 min | Not Reported | ~60[3] | |
| 3 mg/kg | Tail-Flick | 30 min | Not Reported | ~15[3] | |
| 10 mg/kg | Tail-Flick | 30 min | Not Reported | ~30[3] | |
| 30 mg/kg | Tail-Flick | 30 min | Not Reported | ~50[3] | |
| Morphine | 5 mg/kg | Hot Plate | 30 min | >30[1] | ~100 |
| 10 mg/kg | Hot Plate | 30 min | >30 | ~100[4] | |
| 5 mg/kg | Tail-Flick | 30 min | ~10 (Cut-off)[5] | ~100[5] | |
| 10 mg/kg | Tail-Flick | 30 min | ~10 (Cut-off)[6] | ~100[6] |
Note: %MPE for Morphine is extrapolated based on reaching cut-off times in the respective assays. Baseline latencies for saline can vary between studies and animal strains.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the in vivo analgesic assays cited in this guide.
Hot Plate Test
This test assesses the response to a thermal stimulus applied to the paws of the animal. An increase in the latency to respond is indicative of an analgesic effect.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.[3] Animals are acclimatized to the laboratory environment for at least one week prior to testing.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 52 ± 0.5°C is used.[1]
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time of 30-60 seconds is established to prevent tissue damage.
-
Animals are administered this compound, morphine, or saline via subcutaneous (s.c.) injection.
-
At specific time points post-injection (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
This assay measures the time it takes for an animal to withdraw its tail from a noxious heat source. It is a spinal reflex that is modulated by central analgesics.
-
Animals: Male Swiss Webster mice (20-25 g) are typically used.
-
Apparatus: A tail-flick analgesia meter is used, which focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The mouse is gently restrained, and its tail is positioned in the apparatus.
-
The baseline latency for the tail-flick response is recorded.
-
A cut-off time of 10-15 seconds is set to avoid tissue damage.
-
The test compounds or vehicle are administered (e.g., subcutaneously).
-
The tail-flick latency is measured at predetermined intervals after drug administration.
-
-
Data Analysis: Similar to the hot plate test, the results can be expressed as the raw latency time in seconds or calculated as %MPE.
Mechanism of Action: Signaling Pathways
This compound exerts its analgesic effects primarily through its activity as an agonist at the µ-opioid receptor (MOR).[3] The binding of this compound to the MOR initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo analgesic effects of a test compound like this compound.
Caption: Workflow for in vivo analgesic screening.
References
Comparative pharmacology of akuammidine and mitragynine
A Comparative Guide to the Pharmacology of Akuammidine and Mitragynine
This guide provides a detailed comparison of the pharmacological properties of akuammidine and mitragynine, two indole alkaloids with significant activity at opioid receptors. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction to Akuammidine and Mitragynine
Akuammidine is an alkaloid found in the seeds of the Picralima nitida tree, commonly known as the akuamma tree. Traditionally, these seeds have been used in West African medicine for the treatment of pain and fever.[1][2]
Mitragynine is the most abundant psychoactive alkaloid in the leaves of the Mitragyna speciosa plant, also known as kratom.[3][4] Native to Southeast Asia, kratom has been used for its analgesic and mild stimulant effects.[5] Mitragynine is recognized for its atypical opioid-like properties, which have made it a subject of intense scientific investigation as a potential lead for novel analgesics with improved side-effect profiles compared to classical opioids like morphine.[3][6]
Comparative Receptor Binding Profiles
Both akuammidine and mitragynine interact with opioid receptors, but their affinity and selectivity differ. Mitragynine also engages with a broader range of non-opioid receptors.
| Receptor | Akuammidine (Ki, µM) | Mitragynine (Ki, µM) | Reference Ligand(s) |
| µ-Opioid (MOR) | 0.6[2] | 0.161 - 0.709[7][8] | [3H]DAMGO |
| δ-Opioid (DOR) | 2.4[2] | >10[3] | [3H]DPDPE |
| κ-Opioid (KOR) | 8.6[2] | 0.161 - 0.198[3][7] | [3H]U-69,593 |
| α1A-Adrenergic | Not Reported | 1.3 | [3H]Prazosin |
| α2A-Adrenergic | Not Reported | 1.9 | [3H]Rauwolscine |
| Serotonin (5-HT2C, 5-HT7) | Not Reported | Binds, but affinity not quantified[9] | Not Specified |
| Dopamine (D2) | Not Reported | Binds, but affinity not quantified[9] | Not Specified |
Table 1: Comparative Receptor Binding Affinities (Ki). Lower Ki values indicate higher binding affinity.
Comparative Functional Activity
Functional assays reveal the downstream effects of receptor binding, determining whether a compound acts as an agonist, antagonist, or partial agonist.
| Assay | Parameter | Akuammidine | Mitragynine |
| GTPγS Binding (hMOR) | Efficacy (Emax) | Agonist (potency of 2.6-3.14 µM in cAMP assay)[10] | Partial Agonist (34%)[3][9] |
| GTPγS Binding (hMOR) | Potency (EC50) | Not explicitly reported in GTPγS assay | 339 nM[9] |
| cAMP Inhibition (hMOR) | Potency (IC50) | 3.14 µM[11] | Not explicitly reported |
| GTPγS Binding (hKOR) | Activity | Not Reported | Competitive Antagonist (IC50 = 8.5 µM)[9] |
| β-Arrestin 2 Recruitment (hMOR) | Activity | No recruitment observed[10] | No significant recruitment observed[12][13] |
Table 2: Comparative In Vitro Functional Activity at Human Opioid Receptors.
Mitragynine is characterized as a G-protein biased partial agonist at the µ-opioid receptor (MOR).[9] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while avoiding significant recruitment of β-arrestin 2, a pathway linked to adverse effects like respiratory depression and tolerance.[10][13] Akuammidine also appears to be a MOR agonist that does not recruit β-arrestin 2, suggesting a potentially similar G-protein bias.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitragynine - Wikipedia [en.wikipedia.org]
- 5. galileo-mum.primo.exlibrisgroup.com [galileo-mum.primo.exlibrisgroup.com]
- 6. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 7. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Semi-synthesis in the exploration of opioid-targeting natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00029G [pubs.rsc.org]
- 13. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-Akuammidine and Traditional Opioids: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of (Z)-Akuammidine, a naturally occurring indole alkaloid, and traditional opioids, with a primary focus on morphine as a representative compound. The information presented herein is collated from preclinical studies to support further research and development in the field of analgesics.
Introduction
Traditional opioids, such as morphine, have long been the cornerstone of moderate to severe pain management. Their potent analgesic effects are, however, accompanied by a significant burden of adverse effects, including respiratory depression, tolerance, and addiction. This has spurred the search for alternative analgesics with improved safety profiles. This compound, an alkaloid isolated from the seeds of Picralima nitida, has garnered interest for its traditional use in pain relief and its interaction with the opioid system. This document aims to dissect the available experimental data to compare the efficacy and mechanisms of this compound with those of traditional opioids.
Mechanism of Action
Traditional Opioids (e.g., Morphine): Traditional opioids exert their analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling also involves the modulation of ion channels, specifically the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which ultimately dampens the transmission of pain signals.
However, the activation of the μ-opioid receptor by traditional opioids also triggers a parallel pathway involving β-arrestin recruitment. The β-arrestin pathway is implicated in receptor desensitization and internalization, and is thought to contribute to the development of tolerance and some of the adverse effects associated with opioid use.
This compound: this compound also interacts with the opioid system, showing a preference for the μ-opioid receptor. It acts as a μ-opioid receptor agonist, confirming its role in modulating the same primary target as traditional opioids.[1] Its agonist actions have been demonstrated in isolated tissue bioassays, where its effects were antagonized by the μ-opioid receptor selective antagonist CTOP.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways activated by traditional opioids and this compound.
Caption: Signaling pathway of traditional opioids like morphine.
Caption: Signaling pathway of this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and morphine.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) |
| This compound | 0.6 µM[1][2] | 2.4 µM[1][2] | 8.6 µM[1][2] |
| Morphine | 1.2 nM[3] - 1.168 nM[4] | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity (cAMP Inhibition)
| Compound | EC50 / IC50 | Cell Line |
| This compound (as Akuammidine) | Potency ranging from 2.6 – 5.2 μM (as µOR agonists)[5] | - |
| Morphine | 50-100 nM (EC50)[6] | Differentiated SH-SY5Y cells |
| Morphine | 193 nM (IC50)[7] | SH-SY5Y cells |
Table 3: In Vivo Analgesic Efficacy
| Compound | Assay | Dose | Effect (%MPE) | ED50 |
| This compound (as Akuammidine) | Tail Flick | 3, 10, 30 mg/kg (s.c.) | Limited efficacy[8] | Not Determined |
| This compound (as Akuammidine) | Hot Plate | 3, 10, 30 mg/kg (s.c.) | Limited efficacy[8] | Not Determined |
| Morphine | Tail Flick | 1-8 mg/kg (i.v.) | - | 1.8 mg/kg (male rats), 1.4 mg/kg (female rats)[9] |
| Morphine | Hot Plate | 2.1-14 mg/kg (i.v.) | - | 8.4 mg/kg (male rats), 10.6 mg/kg (female rats)[9] |
| Morphine | Hot Plate | 1-20 mg/kg (s.c.) | - | 2.6 - 4.5 mg/kg[10] |
%MPE = Maximum Possible Effect
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared.
-
Competition Assay: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or morphine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. cAMP Inhibition Assay
-
Objective: To measure the functional activity of a compound as an agonist or antagonist at a Gαi/o-coupled receptor.
-
Methodology:
-
Cell Culture: Cells expressing the opioid receptor of interest (e.g., HEK293 cells) are cultured.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Treatment: Cells are treated with varying concentrations of the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is calculated.
-
3. In Vivo Analgesia Models
-
Objective: To assess the analgesic efficacy of a compound in animal models.
-
A. Tail-Flick Test:
-
A focused beam of heat is applied to the animal's tail.
-
The latency for the animal to flick its tail away from the heat source is measured.
-
An increase in the tail-flick latency after drug administration indicates an analgesic effect.
-
-
B. Hot-Plate Test:
-
The animal is placed on a surface maintained at a constant noxious temperature.
-
The latency to a behavioral response (e.g., licking a paw, jumping) is recorded.
-
An increased latency to respond is indicative of analgesia.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose that produces a therapeutic effect in 50% of the population, can also be determined from dose-response curves.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the analgesic potential of a novel compound.
Caption: A typical experimental workflow for analgesic drug discovery.
Conclusion
The available data indicates that this compound is a μ-opioid receptor agonist, similar to traditional opioids like morphine. However, its binding affinity for the μ-opioid receptor is in the micromolar range, which is substantially lower than that of morphine (nanomolar range). This lower affinity is consistent with its observed limited efficacy in preclinical models of thermal nociception. While this compound shares a fundamental mechanism of action with traditional opioids through the μ-opioid receptor, its significantly lower potency suggests that in its natural form, it is a much weaker analgesic than morphine.
Further research, including structural modifications to enhance potency and selectivity, may be warranted to explore the therapeutic potential of the akuamma alkaloid scaffold. The distinct chemical structure of this compound compared to classical opioids could offer a novel starting point for the development of new analgesics with potentially different side-effect profiles. However, based on current evidence, this compound itself does not present a direct, potent alternative to traditional opioids for clinical pain management.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antinociceptive Properties of (Z)-Akuammidine and Other Picralima nitida Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The seeds of Picralima nitida, commonly known as akuamma, have a long history in traditional African medicine for the management of pain and fever. This guide provides a comparative analysis of the antinociceptive properties of its constituent alkaloids, with a particular focus on (Z)-Akuammidine, to support further research and drug development. The information presented herein is a synthesis of data from multiple preclinical studies.
Executive Summary
This compound, a prominent alkaloid in Picralima nitida, demonstrates notable antinociceptive effects primarily through its interaction with opioid receptors. This guide compares its in vitro receptor binding affinities and in vivo analgesic activities with other key alkaloids from the same plant, including akuammine, pseudo-akuammigine, and akuammicine. While direct comparative studies measuring the in vivo potency of all major alkaloids under identical conditions are limited, the existing data provides valuable insights into their relative activities and potential as scaffolds for novel analgesic development.
Comparative Analysis of Picralima nitida Alkaloids
The primary mechanism underlying the antinociceptive effects of Picralima nitida alkaloids is their interaction with the endogenous opioid system. The following tables summarize the available quantitative data on their binding affinities for mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as their in vivo antinociceptive activities.
Table 1: Opioid Receptor Binding Affinities (Ki, µM) of Picralima nitida Alkaloids
| Alkaloid | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference |
| This compound | 0.6[1] | 2.4[1] | 8.6[1] | Menzies et al., 1998 |
| Akuammine | 0.3 - 0.5[1][2] | 10.4[2] | 1.68[2] | Creed et al., 2021; Menzies et al., 1998 |
| Pseudo-akuammigine | ~1.0 | >10 | ~1.0 | Creed et al., 2020 |
| Akuammicine | >10 | >10 | 0.089 - 0.2[1] | Creed et al., 2020; Menzies et al., 1998 |
| Akuammigine | >10 | >10 | >10 | Menzies et al., 1998 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Antinociceptive Activity of Picralima nitida Alkaloids
| Alkaloid | Animal Model | Test | Dose | Effect | Reference |
| This compound | Mouse | Tail-flick & Hot-plate | 3, 10, 30 mg/kg (s.c.) | Limited efficacy[3] | Creed et al., 2020 |
| Akuammine | Mouse | Tail-flick & Hot-plate | 3, 10, 30, 60 mg/kg (s.c.) | Increased latency at 60 mg/kg[2] | Creed et al., 2021 |
| Pseudo-akuammigine | Rat | Tail-flick | - | ED50 = 10 µM[4] | Duwiejua et al., 2002 |
| Pseudo-akuammigine | Mouse | Tail-flick & Hot-plate | 5, 10 mg/kg (s.c.) | Minimal antinociception[5] | Creed et al., 2020 |
| Akuammicine | - | - | - | Not extensively studied in vivo for antinociception | - |
Note: ED50 is the dose that produces 50% of the maximal effect. A lower ED50 indicates higher potency. It is important to note that direct comparison of potency across different studies and animal models should be done with caution.
Signaling Pathways
The antinociceptive effects of these alkaloids are initiated by their binding to G-protein coupled opioid receptors. This binding triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and nociceptive signaling.
Caption: Opioid Receptor Signaling Pathway for Antinociception.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the antinociceptive properties of Picralima nitida alkaloids.
Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for different opioid receptor subtypes.
-
Objective: To determine the binding affinity (Ki) of this compound and other alkaloids for µ, δ, and κ opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human µ, δ, or κ opioid receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for each receptor subtype ([³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ) and varying concentrations of the test alkaloid.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for Opioid Receptor Binding Assay.
Tail-Flick Test
This in vivo assay measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
-
Objective: To assess the central antinociceptive activity of the alkaloids.
-
Methodology:
-
Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.
-
Drug Administration: Alkaloids are typically administered subcutaneously (s.c.) or orally (p.o.). A vehicle control group and a positive control group (e.g., morphine) are included.
-
Procedure: A portion of the animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to flick its tail away from the heat source (tail-flick latency) is recorded.
-
Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Hot-Plate Test
This in vivo test also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Objective: To evaluate the supraspinal antinociceptive effects of the alkaloids.
-
Methodology:
-
Animal Model: Typically mice or rats.
-
Drug Administration: Similar to the tail-flick test, with control groups.
-
Procedure: The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nocifensive response (e.g., licking a paw or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to avoid injury.
-
Data Analysis: The %MPE is calculated as in the tail-flick test.
-
Caption: General Workflow for In Vivo Antinociception Assays.
Discussion and Future Directions
The available data indicate that several alkaloids from Picralima nitida possess opioid receptor-mediated antinociceptive properties. This compound shows a preference for the µ-opioid receptor, which is the primary target for many clinically used opioid analgesics. However, its in vivo efficacy in some studies appears limited, suggesting a complex relationship between receptor binding affinity and analgesic response.
Akuammine also demonstrates µ-opioid receptor activity and shows dose-dependent antinociceptive effects at higher doses. Pseudo-akuammigine has shown analgesic activity in rats, with an ED50 value that allows for a quantitative comparison of its potency. In contrast, akuammicine is a potent κ-opioid receptor agonist, a target that is also being explored for the development of non-addictive analgesics.
A significant challenge in the field is the lack of standardized, head-to-head comparative studies of these alkaloids. Future research should aim to:
-
Conduct comprehensive in vivo studies comparing the antinociceptive potency and efficacy of a wider range of Picralima nitida alkaloids using standardized protocols and animal models.
-
Investigate the pharmacokinetic profiles of these alkaloids to understand their absorption, distribution, metabolism, and excretion, which can significantly influence their in vivo effects.
-
Explore the potential for synergistic or antagonistic interactions between different alkaloids present in the crude extract.
-
Utilize the distinct scaffolds of these alkaloids for the semi-synthesis of novel opioid receptor modulators with improved potency, selectivity, and side-effect profiles.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (Z)-Akuammidine: A Guide for Laboratory Professionals
(Z)-Akuammidine, an indole alkaloid, requires careful handling and disposal due to its potential health and environmental risks. This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper disposal of this compound, ensuring laboratory safety and environmental protection.
Based on its classification, this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical waste is managed responsibly. The primary directive for its disposal is to treat it as hazardous waste and arrange for its collection and disposal by an approved waste disposal company[1].
Hazard and Safety Summary
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling of Waste Containers:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular solid waste[2][3].
6. Accidental Spills:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste[1]. Avoid generating dust from solid spills.
Experimental Protocols
Direct chemical neutralization or treatment of this compound waste in the laboratory is not recommended without a validated protocol and specific approval from your institution's EHS department. The provided safety data sheets do not contain instructions for in-lab neutralization. The recommended and safest procedure is collection by a professional hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Comprehensive Safety and Handling Guide for (Z)-Akuammidine
This guide provides essential safety protocols and logistical information for the handling and disposal of (Z)-Akuammidine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification
This compound is an indole alkaloid primarily researched for its potential pharmacological properties[1]. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[2].
-
Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[2].
It is crucial to handle this compound with care to avoid ingestion and prevent its release into the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the required equipment based on the recommendations from the safety data sheet[2].
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact. |
| Body Protection | Impervious clothing / Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid dust and aerosol formation. Use in a well-ventilated area or under a fume hood[2]. |
Always ensure that a safety shower and an eye wash station are readily accessible in the work area[2].
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for safety. The following step-by-step protocol outlines the safe handling of this compound from preparation to immediate cleanup.
Experimental Protocol: Handling this compound
-
Preparation:
-
Before handling, ensure all required PPE is worn correctly.
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation[2].
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvent) to minimize movement and potential for spills.
-
-
Weighing the Compound:
-
Handle this compound as a powder with care to avoid creating dust.
-
Use a micro-spatula to carefully transfer the desired amount from the storage container to a tared weigh boat or paper on an analytical balance.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
If preparing a solution, add the solvent slowly to the vessel containing the weighed this compound.
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3].
-
Cap the vial or flask securely before mixing or vortexing to prevent aerosols.
-
-
Post-Handling & Cleanup:
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is required[2]:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water[2].
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[2].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Call a physician if irritation occurs[2].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention[2].
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining safety and environmental protection.
Storage:
-
Keep the container tightly sealed[2].
-
Store in a cool, well-ventilated area away from direct sunlight[2].
-
For long-term stability, store the powder at -20°C and solutions at -80°C[2].
Disposal:
-
This compound is very toxic to aquatic life; therefore, it must not be disposed of down the drain[2].
-
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations[2][5]. Collect any spillage to prevent environmental release[2].
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
